4-Pyridylacetonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyridin-4-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYQSEXKPQZPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496264 | |
| Record name | (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92333-25-0 | |
| Record name | (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridylacetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Pyridylacetonitrile hydrochloride, a pyridine derivative utilized in the synthesis of various pharmaceutical compounds.[1][2] The information presented herein is intended to support research and development activities by providing key data and standardized experimental context.
Core Physical and Chemical Properties
This compound is an organic compound consisting of a pyridine ring substituted with an acetonitrile group at the fourth position, and it is commonly found as a hydrochloride salt.[3]
| Property | Value | Source |
| CAS Number | 92333-25-0 | [1][4] |
| Molecular Formula | C₇H₇ClN₂ | [1][4] |
| Molecular Weight | 154.6 g/mol | [1][3][5] |
| Appearance | White to off-white solid | [1][2][6] |
| Melting Point | 267 °C (decomposes) | [1][2][3][4][6] |
| Boiling Point | 290.4 °C at 760 mmHg (rough estimate) | [4] |
| Density | 1.2281 (rough estimate) | [1][2] |
| Refractive Index | 1.5500 (estimate) | [1][2] |
| Storage Temperature | 2-8°C | [1][2][6] |
Experimental Methodologies
While specific experimental records for the determination of all physical properties of this compound are not publicly detailed, the following are standard protocols for the key characteristics listed above.
1. Determination of Melting Point (Capillary Method)
-
Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.
-
Procedure:
-
A small, dry sample of the compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more precise measurement near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned to liquid is the end of the range. For a substance that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.
-
2. Assessment of Appearance
-
Principle: The physical form and color of the substance are determined by visual inspection under controlled lighting conditions.
-
Apparatus: A clean, dry watch glass or sample vial, spatula, and a well-lit area with a neutral background.
-
Procedure:
-
A small amount of this compound is placed on the watch glass.
-
The sample is observed against a white and a black background to accurately determine its color (e.g., white, off-white).
-
The physical form (e.g., crystalline solid, powder) is noted.
-
3. Solubility Assessment (Qualitative)
-
Principle: A qualitative assessment of solubility is performed by observing the dissolution of a small amount of the solute in a given volume of a solvent.
-
Apparatus: Test tubes, vortex mixer, a range of solvents (e.g., water, ethanol, dichloromethane, diethyl ether), and a sample of this compound.
-
Procedure:
-
A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.
-
The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a standardized workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Characterization.
Safety and Handling
This compound is classified as harmful and an irritant.[1][4] Hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. The material should be stored in a cool place (2-8°C).[1][2][6]
References
- 1. This compound | 92333-25-0 [chemicalbook.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers [sgtlifesciences.com]
- 4. 4-pyridylacetonitrile hyclorchloride | 92333-25-0 [chemnet.com]
- 5. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 92333-25-0 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Pyridinium chloride - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 4-Pyridylacetonitrile Hydrochloride (CAS 92333-25-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridylacetonitrile hydrochloride, with the CAS number 92333-25-0, is a pyridine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyridine ring and a nitrile group, makes it a valuable building block for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of bioactive compounds.
Chemical and Physical Properties
This compound is a white to off-white or pinkish solid.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 92333-25-0 | [3] |
| Molecular Formula | C₇H₆N₂ · HCl | [3] |
| Molecular Weight | 154.60 g/mol | [3][4] |
| Melting Point | 267 °C (decomposes) | [3] |
| Appearance | White to off-white or pink powder | [1][2] |
| Solubility | Soluble in water. | |
| InChI Key | UBYQSEXKPQZPCN-UHFFFAOYSA-N | [3] |
| SMILES | N#CCc1ccncc1.Cl | [3] |
Synthesis
A common synthetic route to 4-pyridylacetonitrile involves the nucleophilic substitution of a suitable 4-substituted pyridine with a cyanide salt. A plausible pathway starts from 4-picoline (4-methylpyridine).
Synthesis of 4-(Chloromethyl)pyridine hydrochloride from 4-Picoline
A patented method describes the synthesis of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, from 4-picoline.[5] The process involves the oxidation of 4-picoline to isonicotinic acid, followed by esterification, reduction to 4-pyridinemethanol, and subsequent reaction with thionyl chloride.[5]
Experimental Protocol:
Step 1: Oxidation of 4-Picoline to Isonicotinic Acid [5]
-
In a suitable reaction vessel, charge 4-picoline and water.
-
Heat the mixture to 75-80 °C.
-
Add potassium permanganate portion-wise, maintaining the temperature. The molar ratio of 4-picoline to potassium permanganate should be 1:2.1-2.3.
-
After the addition is complete, continue heating for approximately 35 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and adjust the pH to acidic with hydrochloric acid.
-
Filter the cold solution to isolate the crude isonicotinic acid.
Step 2: Esterification to Methyl Isonicotinate [5]
-
React the obtained isonicotinic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The molar ratio of isonicotinic acid to methanol should be approximately 1:1.3.
Step 3: Reduction to 4-Pyridinemethanol [5]
-
Reduce the methyl isonicotinate using a suitable reducing agent to yield 4-pyridinemethanol.
Step 4: Chlorination to 4-(Chloromethyl)pyridine hydrochloride [5]
-
React 4-pyridinemethanol with thionyl chloride. The molar ratio of 4-pyridinemethanol to thionyl chloride should be in the range of 1:1.1-1.3.
-
The reaction yields the target product, 4-(chloromethyl)pyridine hydrochloride.
Synthesis of 4-Pyridylacetonitrile from 4-(Chloromethyl)pyridine
The final step involves the reaction of 4-(chloromethyl)pyridine with a cyanide salt, a standard procedure for nitrile synthesis.[6]
Experimental Protocol: [6]
-
In a reaction flask, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add an aqueous solution of sodium cyanide (NaCN) and a catalytic amount of sodium iodide (NaI). A molar excess of sodium cyanide is typically used.
-
Heat the reaction mixture to around 100 °C and monitor the reaction progress using thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a work-up by adding an organic solvent like ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 4-pyridylacetonitrile.
-
The free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
dot
Caption: Synthetic pathway to this compound.
Spectroscopic Data
| Data Type | Values | Reference(s) |
| ¹H NMR | Spectral data available in online databases. Key signals would include peaks for the pyridyl protons and the methylene protons adjacent to the nitrile group. | [7][8] |
| ¹³C NMR | Spectral data available in online databases. Expected signals include those for the pyridine ring carbons, the methylene carbon, and the nitrile carbon. | [8][9] |
| IR Spectroscopy | Characteristic peaks would include C≡N stretching, C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching for the pyridine ring. | [10] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₆N₂) and fragmentation patterns characteristic of the molecule. | [11] |
Reactivity and Applications
This compound is a valuable intermediate for the synthesis of various target molecules due to the reactivity of its nitrile group and the pyridine ring.
Acylation Reactions
The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base to form a stabilized carbanion. This carbanion can then react with various acylating agents to form β-ketonitriles.
General Experimental Protocol for Acylation: [12]
-
Under an inert atmosphere, dissolve this compound in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
-
Slowly add the desired acylating agent (e.g., an acid chloride or anhydride).
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product using techniques such as column chromatography.
dot
Caption: General workflow for the acylation of 4-Pyridylacetonitrile.
Knoevenagel Condensation
The active methylene group of 4-pyridylacetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a base. This reaction is a powerful tool for forming carbon-carbon double bonds.[13] A notable application is the synthesis of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile.
Experimental Protocol for Knoevenagel Condensation: [14]
-
Dissolve 4-pyridylacetonitrile and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Heat the reaction mixture to reflux and monitor its progress.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Isolate the product by filtration and wash with a cold solvent.
-
The product can be further purified by recrystallization.
dot
Caption: Synthesis of a substituted acrylonitrile via Knoevenagel condensation.
Biological Activity and Applications in Drug Development
This compound is a precursor to compounds with potential therapeutic applications, particularly as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) and Bone Morphogenetic Protein (BMP) signaling.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
dot
Caption: Mechanism of ACAT inhibition in preventing atherosclerosis.
Bone Morphogenetic Protein (BMP) Signaling Inhibition
BMPs are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis.[10] Dysregulation of BMP signaling is implicated in various diseases. Small molecule inhibitors of BMP signaling are valuable research tools and potential therapeutics. Derivatives of 4-pyridylacetonitrile are being explored for their ability to inhibit BMP signaling. For instance, dorsomorphin and its analogs, which feature a pyridine moiety, are known inhibitors of BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking the phosphorylation of SMAD1/5/8.[15]
dot
Caption: Inhibition of the canonical BMP/SMAD signaling pathway.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3]
Hazard and Precautionary Statements:
| Code | Statement |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity allows for the construction of diverse molecular scaffolds, including those with inhibitory activity against important biological targets like ACAT and BMP signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development efforts in the scientific community.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 92333-25-0 [chemicalbook.com]
- 3. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]
- 4. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Pyridine-2-acetonitrile | C7H6N2 | CID 75959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. benchchem.com [benchchem.com]
- 15. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride
This technical guide provides a comprehensive overview of 4-Pyridylacetonitrile hydrochloride, a key building block in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, applications, and safety protocols.
Core Properties and Data
This compound is a pyridine derivative recognized for its role as a precursor in the development of therapeutic inhibitors. Its fundamental properties are summarized below.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 154.60 g/mol | [1][2] |
| Molecular Formula | C₇H₇ClN₂ | [1][2] |
| CAS Number | 92333-25-0 | [1][2] |
| Melting Point | 267 °C (decomposes) | [1][3] |
| Boiling Point | 254.24 °C (estimated) | [3] |
| Appearance | White to off-white or pink solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Researchers can access ¹H NMR, ¹³C NMR, and IR spectra through publicly available databases such as PubChem and SpectraBase.
Synthesis and Reactivity
An acylation reaction of this compound has been reported, indicating the reactivity of the methylene group adjacent to the nitrile.[3]
Applications in Drug Development
This compound serves as a critical starting material in the synthesis of potent inhibitors for key biological targets, including Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling pathways.[3][4] It is also utilized in the preparation of other chemical entities such as (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile.[3][4]
Inhibitors of Acyl CoA:cholesterol Acyltransferase (ACAT)
ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a process implicated in the pathology of atherosclerosis.[5] By inhibiting ACAT, the accumulation of cholesteryl esters in macrophages within arterial walls can be reduced. This compound is a precursor for the synthesis of various series of ACAT inhibitors, including those based on a trisubstituted imidazole scaffold.[5][6]
Inhibitors of Bone Morphogenetic Protein (BMP) Signaling
The BMP signaling pathway is integral to embryonic development and tissue homeostasis.[4] Dysregulation of this pathway is associated with various diseases. This compound is a precursor for the synthesis of small molecule inhibitors that target BMP type I receptors (ALK2, ALK3, and ALK6), thereby modulating the downstream phosphorylation of SMAD proteins.[4]
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis of ACAT and BMP inhibitors using this compound as a direct starting material are not extensively detailed in the public domain. However, the following sections provide representative methodologies for the classes of inhibitors where this compound is a relevant precursor.
General Experimental Workflow for Inhibitor Synthesis
The synthesis of complex inhibitors from a starting material like this compound typically follows a multi-step process. A generalized workflow is depicted below.
Generalized workflow for inhibitor synthesis.
Logical Relationship of this compound to its Applications
The utility of this compound is rooted in its chemical structure, which allows for its incorporation into more complex molecular scaffolds targeting specific biological pathways.
Applications of this compound.
Signaling Pathway Involvement: BMP Signaling
This compound is a precursor to inhibitors of the BMP signaling pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of these inhibitors. The canonical BMP signaling pathway proceeds through the formation of a receptor complex and the subsequent phosphorylation of SMAD proteins.
Canonical BMP signaling pathway and point of inhibition.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Information
-
Pictogram: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. Recommended storage is at 2-8°C.[3]
This guide serves as a foundational resource for researchers working with this compound. For further details on specific synthetic procedures and applications, consultation of the primary literature is recommended.
References
- 1. 4-吡啶乙腈 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 92333-25-0 [chemicalbook.com]
- 5. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure Elucidation of 4-Pyridylacetonitrile Hydrochloride
This guide provides a comprehensive overview of the analytical techniques and data interpretation used to elucidate and confirm the structure of this compound. The methodologies and data presented are foundational for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical and chemical industries.
Compound Overview
This compound is a pyridine derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of Acyl CoA:cholesterol acyltransferase and bone morphogenetic protein (BMP) signaling inhibitors.[1][2][3] Its precise structural characterization is crucial for ensuring the identity, purity, and quality of subsequent products.
Chemical Structure:
The molecule consists of a pyridine ring substituted at the 4-position with an acetonitrile group (-CH₂CN). The hydrochloride salt forms by the protonation of the pyridine nitrogen atom.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-pyridin-4-ylacetonitrile;hydrochloride | [4] |
| CAS Number | 92333-25-0 | [4][5] |
| Molecular Formula | C₇H₆N₂ · HCl (or C₇H₇ClN₂) | [2][4][5] |
| Molecular Weight | 154.60 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [3][5] |
| Melting Point | 267 °C (decomposes) | [1][5][6] |
| Purity | 98% | [5][7] |
Spectroscopic Structure Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the acidic pyridinium proton, spectra are typically acquired in a deuterated solvent like Deuterium Oxide (D₂O), where this proton exchanges with the solvent.[7]
The ¹H NMR spectrum exhibits two distinct signals for the aromatic protons on the pyridine ring and one signal for the methylene protons.
-
Aromatic Protons (Pyridinium Ring): The protonation of the pyridine nitrogen causes a significant downfield shift for the ring protons compared to neutral pyridine.[8] The symmetry of the 4-substituted ring results in a typical AA'BB' system, which often appears as two distinct doublets.
-
Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the electron-withdrawing nitrile group and the pyridinium ring appear as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Aromatic) | ~8.8 | Doublet | 2H |
| H-3, H-5 (Aromatic) | ~7.8 | Doublet | 2H |
| -CH₂- (Methylene) | ~4.3 | Singlet | 2H |
The ¹³C NMR spectrum is expected to show five distinct signals, consistent with the molecular structure.
-
Pyridinium Carbons: Four signals correspond to the carbons of the pyridinium ring. The symmetry of the molecule means C-2 and C-6 are equivalent, as are C-3 and C-5. The protonated carbon C-4 appears at a distinct chemical shift.
-
Methylene Carbon (-CH₂-): One signal for the methylene carbon.
-
Nitrile Carbon (-C≡N): One signal for the carbon of the nitrile group, typically appearing in the 115-120 ppm range.
Table 3: ¹³C NMR Spectral Data (Solvent: D₂O) [7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-4 (Aromatic) | ~148 |
| C-2, C-6 (Aromatic) | ~143 |
| C-3, C-5 (Aromatic) | ~128 |
| -C≡N (Nitrile) | ~117 |
| -CH₂- (Methylene) | ~25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the hydrochloride salt influences the vibrational frequencies of the pyridine ring.[9]
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100-3000 | Aromatic C-H | Stretching vibration of C-H bonds on the pyridine ring. |
| ~2900-2800 | Aliphatic C-H | Stretching vibration of the methylene C-H bonds. |
| ~2250 | -C≡N (Nitrile) | Characteristic sharp stretching vibration for the nitrile group. |
| ~1640 | C=C, C=N | Ring stretching vibrations of the pyridinium nucleus. Protonation shifts this band to a higher frequency compared to neutral pyridine.[9][10] |
| ~1500-1400 | Aromatic Ring | Skeletal vibrations of the pyridine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight and elemental composition. Typically, under MS conditions, the hydrochloride salt dissociates, and the mass spectrum reflects the free base, 2-(Pyridin-4-yl)acetonitrile.
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula (Free Base) | C₇H₆N₂ |
| Exact Mass (Free Base) | 118.0531 |
| Monoisotopic Mass (Free Base) | 118.0531 Da |
| [M+H]⁺ (Protonated Free Base) | 119.0609 |
The calculated monoisotopic mass of the parent compound, 2-(Pyridin-4-yl)acetonitrile, is 118.0531 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental formula.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using an internal or external standard.
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, data is collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This is suitable for analyzing polar, salt-like compounds.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecular ion [M+H]⁺ of the free base.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Processing: Analyze the resulting spectrum to identify the m/z value of the molecular ion and any significant fragment ions. For HRMS, the data is used to calculate the elemental composition.
Visualized Workflows and Structures
Diagrams created using Graphviz illustrate the logical flow of the structure elucidation process and the molecular structure with atom numbering.
Caption: Logical workflow for the structure elucidation of this compound.
References
- 1. This compound | 92333-25-0 [chemicalbook.com]
- 2. 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers [sgtlifesciences.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ピリジルアセトニトリル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 4-Pyridylacetonitrile Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Pyridylacetonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values. Consequently, this document provides a robust framework for researchers to determine the solubility of this compound in various solvents. It includes a detailed experimental protocol for the widely accepted equilibrium solubility (shake-flask) method, a template for data presentation, and a discussion of the expected solubility based on its chemical structure. This guide is intended to be a foundational resource for laboratory professionals engaged in process development, formulation, and theoretical modeling involving this compound.
Introduction to this compound
This compound is a pyridine derivative utilized in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final drug products. The hydrochloride salt form generally enhances the aqueous solubility of the parent compound, a crucial factor in drug delivery and bioavailability.
Based on its chemical structure as a hydrochloride salt of an organic base, this compound is anticipated to be soluble in polar protic solvents such as water and lower alcohols (e.g., ethanol, methanol), and sparingly soluble to insoluble in nonpolar organic solvents like hydrocarbons (e.g., hexane, toluene) and ethers. However, empirical determination is essential for accurate quantitative data.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility method, particularly the shake-flask technique, is a reliable and widely used approach to determine the thermodynamic solubility of a compound.[1][2][3][4] This method involves equilibrating an excess amount of the solid compound in a specific solvent until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Thermostatically controlled orbital shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1][2]
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[3][5][6] The time required to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3][6]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.[5][7]
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100 mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.
References
An In-Depth Technical Guide to the Spectral Analysis of 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 4-Pyridylacetonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in analytical chemistry and drug development.
Introduction
This compound (C₇H₇ClN₂) is a pyridyl derivative that serves as a versatile building block in organic synthesis. A thorough characterization of this compound is crucial for quality control, reaction monitoring, and structural confirmation. This guide presents an analysis of its spectral properties, providing the necessary data and methodologies for its identification and characterization.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H-2, H-6 (aromatic) |
| ~7.9 | Doublet | 2H | H-3, H-5 (aromatic) |
| ~4.5 | Singlet | 2H | -CH₂- |
Note: Data is predicted based on the known effects of protonation on the pyridine ring. The solvent is typically D₂O or DMSO-d₆.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2, C-6 (aromatic) |
| ~140 | C-4 (aromatic) |
| ~128 | C-3, C-5 (aromatic) |
| ~117 | -C≡N |
| ~25 | -CH₂- |
Note: This data is based on available spectra, with D₂O as a common solvent.[1]
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1640 | Strong | C=C/C=N ring stretch (pyridinium) |
| ~1500 | Medium | C=C ring stretch (pyridinium) |
| ~1420 | Medium | CH₂ scissoring |
Note: The C≡N stretching frequency may be slightly shifted due to the electron-withdrawing effect of the protonated pyridine ring.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 118 | Molecular Ion (M⁺) of the free base (4-pyridylacetonitrile) |
| 91 | [M - HCN]⁺ |
| 78 | [C₅H₄N]⁺ (pyridyl cation) |
| 51 | [C₄H₃]⁺ |
Note: The mass spectrum of the hydrochloride salt will primarily show the fragmentation of the protonated free base. The molecular ion of the free base is listed as the parent peak.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Internal standard (e.g., TMS or residual solvent peak).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Internal standard (e.g., TMS or residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
MS Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the spectral analysis process.
Caption: General workflow for the spectral analysis of an organic compound.
Caption: Relationship between molecular structure and expected NMR signals.
References
An In-depth Technical Guide to the Synthesis of 4-Pyridylacetonitrile Hydrochloride
This technical guide provides a comprehensive overview of a common synthetic pathway for 4-Pyridylacetonitrile hydrochloride, a valuable pyridine derivative utilized in the preparation of various pharmaceutical inhibitors.[1][2] The synthesis is presented as a multi-step process, commencing from readily available 4-methylpyridine (4-picoline). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, from 4-methylpyridine. The second stage is the cyanation of this intermediate to yield the final product.
Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
This stage involves a four-step reaction sequence starting from 4-methylpyridine:
-
Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using a strong oxidizing agent like potassium permanganate.
-
Esterification: The resulting 4-picolinic acid undergoes esterification with methanol in an acidic medium to produce methyl pyridine-4-carboxylate.
-
Reduction: The methyl ester is then reduced to 4-pyridinemethanol.
-
Chlorination: Finally, 4-pyridinemethanol is reacted with thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride.[3]
Stage 2: Synthesis of this compound
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Stage 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride [3]
-
Step 1: Oxidation of 4-methylpyridine to 4-picolinic acid
-
In a suitable reaction vessel, combine 4-methylpyridine and water.
-
Heat the mixture to 75-80 °C.
-
Gradually add potassium permanganate while maintaining the temperature. The molar ratio of 4-methylpyridine to potassium permanganate should be approximately 1:2.1-2.3.
-
Allow the reaction to proceed for about 35 minutes.
-
After the reaction is complete, acidify the reaction mixture.
-
Cool the solution and filter to obtain 4-picolinic acid.
-
-
Step 2: Esterification of 4-picolinic acid
-
React the 4-picolinic acid with methanol under acidic conditions. The molar ratio of 4-picolinic acid to methanol should be 1:1.3.
-
This reaction yields methyl pyridine-4-carboxylate.
-
-
Step 3: Reduction of methyl pyridine-4-carboxylate
-
The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol. Specific reducing agents and conditions would be chosen based on standard laboratory practices for ester reduction.
-
-
Step 4: Chlorination of 4-pyridinemethanol
-
React 4-pyridinemethanol with thionyl chloride. The molar ratio of 4-pyridinemethanol to thionyl chloride should be in the range of 1:1.1-1.3.
-
This reaction produces the target intermediate, 4-(chloromethyl)pyridine hydrochloride.
-
Stage 2: Cyanation of 4-(Chloromethyl)pyridine Hydrochloride
-
General Procedure (based on analogy[4]):
-
In a reaction vessel, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable dry solvent such as acetone.
-
Add sodium cyanide and a catalytic amount of potassium iodide.
-
Reflux the mixture with stirring for an extended period (e.g., 24 hours).
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
The filtrate, containing the product, can be concentrated under reduced pressure.
-
The crude product can then be purified by washing with water and subsequent extraction or recrystallization to yield this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the intermediate, 4-(chloromethyl)pyridine hydrochloride, as described in the patent literature.[3]
| Step | Reactants | Molar Ratio | Temperature (°C) | Time (min) |
| Oxidation | 4-methylpyridine, Potassium permanganate | 1 : (2.1-2.3) | 75-80 | 35 |
| Esterification | 4-picolinic acid, Methanol | 1 : 1.3 | - | - |
| Chlorination | 4-pyridinemethanol, Thionyl chloride | 1 : (1.1-1.3) | - | - |
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow of the synthesis of this compound from 4-methylpyridine.
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pyridylacetonitrile hydrochloride, a key building block in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic route, and presents its characteristic spectral data. Furthermore, it explores the compound's significant role as a precursor in the development of inhibitors for two crucial therapeutic targets: Acyl CoA:cholesterol acyltransferase (ACAT) and the Bone Morphogenetic Protein (BMP) signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and contextualizing the compound's relevance in modern pharmacology.
Introduction
This compound, also known as 4-Pyridineacetonitrile hydrochloride, is a pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural motif is a key component in the synthesis of various biologically active molecules. This guide will delve into the core technical aspects of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClN₂ | [1] |
| Molecular Weight | 154.60 g/mol | [1] |
| CAS Number | 92333-25-0 | |
| Appearance | White to off-white or pink powder/solid | [2] |
| Melting Point | 267 °C (decomposes) | [2] |
| Solubility | Soluble in water. | |
| Purity | Typically ≥98% |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be logically broken down into two main steps: the formation of a suitable 4-pyridyl halide precursor and the subsequent cyanation reaction, followed by salt formation.
Experimental Protocol
Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
A common method for the synthesis of 4-(chloromethyl)pyridine hydrochloride involves the reaction of 4-pyridinemethanol with thionyl chloride[3].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pyridinemethanol.
-
Reagent Addition: Slowly add thionyl chloride to the flask, typically in a 1:1.1 to 1:1.3 molar ratio relative to the 4-pyridinemethanol[3]. The reaction is exothermic and should be performed in a fume hood with appropriate cooling.
-
Reaction Conditions: The mixture is typically stirred and may be gently heated to ensure the reaction goes to completion.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure. The resulting crude product, 4-(chloromethyl)pyridine hydrochloride, can be purified by recrystallization.
Step 2: Synthesis of 4-Pyridylacetonitrile
This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.
-
Reaction Setup: In a reaction vessel, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The cyanide salt is typically used in a slight molar excess.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-pyridylacetonitrile.
Step 3: Formation of this compound
-
Dissolution: Dissolve the crude 4-pyridylacetonitrile in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Spectroscopic Data and Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include peaks for the methylene protons (adjacent to the nitrile group) and the aromatic protons of the pyridine ring. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Expected signals include those for the nitrile carbon, the methylene carbon, and the carbons of the pyridine ring.
Table of Predicted NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | ~8.5-8.8 (d) | ~150-155 |
| Pyridine C3, C5 | ~7.5-7.8 (d) | ~125-130 |
| Pyridine C4 | - | ~140-145 |
| -CH₂- | ~4.0-4.3 (s) | ~20-25 |
| -C≡N | - | ~115-120 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Actual spectra should be consulted for precise assignments. A reference to a ¹³C NMR spectrum is available on SpectraBase[4].
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table of Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 | Medium, Sharp |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Aliphatic) | ~2850-2960 | Medium |
| C=C, C=N (Aromatic Ring) | ~1400-1600 | Medium to Strong |
| N⁺-H (Pyridinium) | Broad, ~2400-3200 | Variable |
A reference to an ATR-IR spectrum can be found on PubChem[1].
Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak corresponding to the free base (4-pyridylacetonitrile) and fragmentation patterns characteristic of the molecule. The expected molecular weight of the free base is 118.14 g/mol [5].
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of inhibitors targeting enzymes and signaling pathways implicated in various diseases.
Inhibitors of Acyl CoA:Cholesterol Acyltransferase (ACAT)
ACAT is an intracellular enzyme that plays a key role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-coenzyme A[6]. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This compound is a precursor for the synthesis of certain ACAT inhibitors[2][7].
Inhibitors of Bone Morphogenetic Protein (BMP) Signaling
The BMP signaling pathway is a part of the transforming growth-beta (TGF-β) superfamily and is involved in a wide range of cellular processes, including embryonic development, tissue homeostasis, and bone formation[8]. Dysregulation of BMP signaling is associated with various diseases, including cancer and genetic disorders. This compound is utilized in the synthesis of small molecule inhibitors of BMP signaling[2][7]. For instance, it can be a starting material for compounds that target BMP type I receptors like ALK2[9][10].
Conclusion
This compound is a versatile and valuable reagent in the synthesis of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its nitrile and pyridine functionalities make it an important starting material for creating diverse molecular scaffolds. The role of this compound as a precursor to inhibitors of ACAT and BMP signaling highlights its significance in the ongoing efforts to develop novel therapeutics for cardiovascular diseases, cancer, and other debilitating conditions. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their drug discovery endeavors.
References
- 1. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chemscene.com [chemscene.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. This compound | 92333-25-0 [chemicalbook.com]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity Profile of 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridylacetonitrile hydrochloride is a versatile building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical reactivity, focusing on reactions involving the nitrile group, the active methylene bridge, and the pyridine ring. This document details key transformations including acylation, alkylation, Knoevenagel condensation, Thorpe-Ziegler cyclization, hydrolysis, and reduction. Each section provides insights into reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the effective application of this valuable reagent in synthetic chemistry and drug discovery.
Introduction
This compound, also known as (4-pyridyl)acetonitrile hydrochloride or 4-(cyanomethyl)pyridine hydrochloride, is a crystalline solid that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure features three primary sites of reactivity: the electrophilic carbon of the nitrile group, the acidic protons of the methylene bridge, and the pyridine ring, which can undergo reactions at both the nitrogen atom and the carbon atoms of the ring. The hydrochloride salt form influences its solubility and reactivity, often requiring neutralization for reactions sensitive to acidic conditions. This guide will explore the rich and varied chemistry of this compound, providing a technical resource for its application in the laboratory.
General Stability and Handling
This compound is a stable compound under normal laboratory conditions. However, it is incompatible with strong oxidizing agents. Upon decomposition, it can release hazardous substances including oxides of nitrogen, carbon monoxide, and hydrogen chloride.[1] It is advisable to store the compound in a cool, dry, and well-ventilated area.
Reactivity of the Methylene Bridge
The methylene group alpha to both the pyridine ring and the nitrile group is particularly acidic, making it a reactive site for a variety of carbon-carbon bond-forming reactions.
Acylation
The acylation of 4-pyridylacetonitrile has been a subject of detailed study. The reaction outcome is highly dependent on the reaction conditions, particularly the temperature.
-
N-Acylation: Treatment of 4-pyridylacetonitrile with acetic anhydride at cooler, controlled temperatures primarily yields the N-acetyl derivative.
-
C,N-Diacylation: When the reaction is performed with hot acetic anhydride, a C,N-diacetyl derivative is formed.
-
C-Acylation: The C,N-diacetyl derivative can be converted to the C-acetyl derivative through alcoholysis.
Experimental Protocol: Acylation with Acetic Anhydride
A detailed study by Gutsche and Voges in 1967 provides insight into the acylation of pyridylacetonitriles. While the primary focus was on the 2-pyridyl isomer, the principles are applicable to the 4-pyridyl isomer. For instance, the reaction of 4-pyridylacetonitrile with acetic anhydride under different temperature conditions leads to different products.
Logical Relationship of Acylation Products
Caption: Reaction pathways for the acylation of 4-pyridylacetonitrile.
Alkylation
The acidic methylene protons can be abstracted by a strong base to form a carbanion, which can then be alkylated by various electrophiles. This reaction is fundamental in the synthesis of more complex pyridine derivatives. For instance, in the synthesis of chlorphenamine, 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile, which is then further alkylated.[2]
Experimental Workflow for a Typical Alkylation Reaction
Caption: A generalized experimental workflow for the alkylation of 4-pyridylacetonitrile.
Knoevenagel Condensation
4-Pyridylacetonitrile readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a base to form α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon double bond formation.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
A mixture of this compound, an aromatic aldehyde (e.g., benzaldehyde), and a basic catalyst (e.g., piperidine or sodium ethoxide) in a suitable solvent (e.g., ethanol) is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
References
An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride
For researchers, scientists, and drug development professionals, 4-Pyridylacetonitrile hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of its synonyms, chemical properties, and its role in the development of enzyme and signaling pathway inhibitors.
Synonyms and Chemical Identifiers
This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application in research.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| Systematic Name | 4-Pyridineacetonitrile hydrochloride |
| IUPAC Name | 2-(pyridin-4-yl)acetonitrile;hydrochloride[1][2] |
| CAS Number | 92333-25-0[1][2][3][4][5] |
| Molecular Formula | C₇H₇ClN₂[2][3][4][5] |
| Synonyms | 4-Pyridylacetonitril[3][6] |
| 4-PyridineacetonitriL[3][6] | |
| pyridine-4-acetonitrile[3][6][7] | |
| 4-PyridineacetonitrileHCL[3][6][7] | |
| 4-PYRIDYLACETONITRILE HCL[3][6][7] | |
| Pyridine-4-acetonitrileHCl[3][6][7] | |
| Pyridin-4-yl-acetonitrile HCl[3][6] | |
| 4-Pyridylacetonitrile HCl Salt[3][6][7] | |
| 4-Cyanomethylpyridine hydrochloride[3][6][7] |
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and application in chemical syntheses.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 154.60 g/mol [2][3][4][5][8] |
| Appearance | White to off-white solid[3] |
| Melting Point | 267 °C (decomposes)[3][4][8] |
| Boiling Point | 290.4°C at 760 mmHg (estimate)[4] |
| Flash Point | 129.4°C (estimate)[4] |
| Storage Temperature | 2-8°C[3] |
| InChI Key | UBYQSEXKPQZPCN-UHFFFAOYSA-N[1][3][8] |
Biological Activity and Applications in Drug Discovery
This compound serves as a key building block in the synthesis of inhibitors for enzymes and signaling pathways implicated in various diseases. Notably, it has been utilized in the development of inhibitors for Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling pathways.[5]
Role in the Synthesis of Acyl CoA:cholesterol acyltransferase (ACAT) Inhibitors
Acyl CoA:cholesterol acyltransferase is a crucial enzyme in cellular cholesterol metabolism. Its inhibition is a therapeutic target for managing hypercholesterolemia and atherosclerosis. The pyridine ring of this compound is a common structural motif in various ACAT inhibitors.
Involvement in the Development of Bone Morphogenetic Protein (BMP) Signaling Inhibitors
Bone morphogenetic proteins are a group of growth factors that play a vital role in bone formation and embryogenesis. However, aberrant BMP signaling is associated with certain cancers and other diseases. This compound is a precursor in the synthesis of molecules designed to modulate this pathway.[5]
Experimental Protocols
The following sections detail generalized experimental procedures where this compound is a key reactant.
General Protocol for Acylation Reactions
A reported application of this compound is in acylation reactions.[8] This type of reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds.
Experimental Workflow for a Typical Acylation Reaction
Caption: Generalized workflow for acylation reactions.
Synthesis of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile
This compound has been used in the preparation of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile. This synthesis is an example of a condensation reaction.
Logical Flow for the Synthesis of a Phenylacrylonitrile Derivative
Caption: Key components in a condensation reaction.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][9] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][6][9]
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[2][9] |
| H312 | Harmful in contact with skin[2][9] |
| H315 | Causes skin irritation[2][6][9] |
| H319 | Causes serious eye irritation[2][6][9] |
| H332 | Harmful if inhaled[2][9] |
| H335 | May cause respiratory irritation[2][6][9] |
When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be used.[8] Work should be conducted in a well-ventilated area.[9]
References
- 1. 4-Pyridineacetonitrile hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 92333-25-0 [chemicalbook.com]
- 4. 4-pyridylacetonitrile hyclorchloride | 92333-25-0 [chemnet.com]
- 5. 4-Pyridineacetonitrile Hydrochloride Exporters Suppliers [sgtlifesciences.com]
- 6. This compound | 92333-25-0 [amp.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]
- 9. This compound [chemdict.com]
Methodological & Application
Synthesis of 4-Pyridylacetonitrile Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-pyridylacetonitrile hydrochloride, a valuable building block in the development of various pharmaceutical compounds. The described methodology follows a two-step synthetic route, commencing with the preparation of the key intermediate, 4-(chloromethyl)pyridine hydrochloride, followed by a cyanation reaction to yield the target compound.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | Chlorination | 4-Pyridinemethanol | Thionyl chloride (SOCl₂) | Acetonitrile | < 50 °C | 1 hour | ~82% | >98% |
| 2 | Cyanation | 4-(Chloromethyl)pyridine hydrochloride | Sodium cyanide (NaCN), Potassium iodide (KI) | Dimethyl sulfoxide (DMSO) | 100 °C | Monitored by TLC | High | High |
| 3 | Salt Formation | 4-Pyridylacetonitrile | Hydrochloric acid (HCl) | Diethyl ether / Methanol | Room Temperature | N/A | Quantitative | >98% |
Experimental Protocols
Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
This procedure outlines the conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride using thionyl chloride.
Materials:
-
4-Pyridinemethanol
-
Thionyl chloride (SOCl₂)
-
Acetonitrile
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pyridinemethanol (1.0 eq) in acetonitrile.
-
Prepare a solution of thionyl chloride (1.1-1.3 eq) in acetonitrile in the dropping funnel.
-
Cool the flask containing the 4-pyridinemethanol solution in an ice bath to below 50°C.
-
Slowly add the thionyl chloride solution dropwise to the cooled and stirred solution of 4-pyridinemethanol.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash with cold acetonitrile.
-
Dry the resulting white to off-white solid under vacuum to obtain 4-(chloromethyl)pyridine hydrochloride. An expected yield of approximately 82% can be anticipated[1].
Step 2: Synthesis of 4-Pyridylacetonitrile
This protocol details the nucleophilic substitution reaction of 4-(chloromethyl)pyridine hydrochloride with sodium cyanide to form 4-pyridylacetonitrile.
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
Sodium cyanide (NaCN)
-
Potassium iodide (KI) (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heat source
-
Thermometer
-
Extraction funnel
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-(chloromethyl)pyridine hydrochloride (1.0 eq), sodium cyanide (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-pyridylacetonitrile as an oil or solid.
Step 3: Formation of this compound
This final step describes the conversion of the free base 4-pyridylacetonitrile to its hydrochloride salt for improved stability and handling.
Materials:
-
Crude 4-pyridylacetonitrile
-
Anhydrous diethyl ether or a mixture of methanol and diethyl ether
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Beaker or flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude 4-pyridylacetonitrile in a minimal amount of anhydrous diethyl ether or a mixture of methanol and diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.
-
Collect the white precipitate of this compound by filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum. The melting point of this compound is reported to be 267 °C (decomposition)[2].
Synthesis Workflow
References
Application Notes and Protocols for the Acylation of 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of 4-pyridylacetonitrile hydrochloride is a significant chemical transformation that yields β-oxo-4-pyridinepropanenitrile, a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex molecules. The presence of the reactive methylene group adjacent to the nitrile and the pyridine ring allows for C-acylation, forming a new carbon-carbon bond and introducing a keto functionality. This protocol provides detailed methodologies for this reaction, drawing from established literature to ensure reliable and reproducible results.
Core Reaction and Product
The primary reaction discussed is the C-acylation of 4-pyridylacetonitrile. The hydrochloride salt is typically neutralized in situ or converted to the free base prior to the reaction. The general transformation is as follows:
Reaction Scheme:
Where R-C(O)-X is an acylating agent (e.g., an ester or acid chloride).
The major product of this reaction is β-oxo-4-pyridinepropanenitrile , also known as 3-oxo-3-(pyridin-4-yl)propanenitrile.
Data Presentation
| Parameter | Value | Reference |
| Product Name | β-oxo-4-pyridinepropanenitrile | Gutsche & Voges, 1967 |
| Molecular Formula | C₈H₆N₂O | |
| Molecular Weight | 146.15 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 139-140 °C | Gutsche & Voges, 1967 |
| Yield | 41% | Gutsche & Voges, 1967 |
| Acylating Agent | Ethyl acetate | Gutsche & Voges, 1967 |
| Base | Sodium ethoxide | Gutsche & Voges, 1967 |
Experimental Protocols
This section provides a detailed experimental protocol for the acylation of 4-pyridylacetonitrile, based on the work of Gutsche and Voges (1967).
Materials
-
This compound
-
Sodium ethoxide (prepared fresh or commercial)
-
Ethyl acetate (anhydrous)
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Acetic acid (glacial)
-
Hydrochloric acid (concentrated)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter flask
Procedure: Synthesis of β-oxo-4-pyridinepropanenitrile
Step 1: Preparation of 4-Pyridylacetonitrile (Free Base)
-
A solution of this compound in water is carefully neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
The aqueous solution is then extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the free base of 4-pyridylacetonitrile as an oil or low-melting solid.
Step 2: Acylation Reaction
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Alternatively, commercially available sodium ethoxide can be used.
-
To the freshly prepared sodium ethoxide solution, a solution of 4-pyridylacetonitrile (from Step 1) in a minimal amount of absolute ethanol is added dropwise with stirring.
-
Anhydrous ethyl acetate is then added to the reaction mixture.
-
The mixture is heated to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
Step 3: Work-up and Purification
-
The cooled reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.
-
The acidic aqueous solution is then carefully neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure β-oxo-4-pyridinepropanenitrile. In the original report, a 41% yield of product with a melting point of 139-140 °C was obtained.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of β-oxo-4-pyridinepropanenitrile.
Logical Relationship of Reaction Components
Caption: Relationship of components in the acylation reaction.
Application Notes and Protocols for 4-Pyridylacetonitrile Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridylacetonitrile hydrochloride is a versatile pyridine derivative that serves as a key building block in the synthesis of various biologically active compounds. Its unique chemical structure, featuring a reactive nitrile group and a pyridine ring, makes it a valuable starting material for the development of novel therapeutic agents. These application notes provide an overview of its use in the discovery of inhibitors for two important drug targets: Bone Morphogenetic Protein (BMP) signaling and Acyl-CoA: Cholesterol Acyltransferase (ACAT). Detailed experimental protocols and data are provided to guide researchers in their drug discovery efforts.
I. Inhibition of Bone Morphogenetic Protein (BMP) Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease pathogenesis. Dysregulation of BMP signaling is implicated in various disorders, including cancer and fibrodysplasia ossificans progressiva. Consequently, small molecule inhibitors of this pathway are of significant therapeutic interest. 4-Pyridylacetonitrile is a key precursor in the synthesis of pyrazolo[1,5-a]pyrimidine-based BMP signaling inhibitors, such as derivatives of dorsomorphin.
Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8. The phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.
Caption: Canonical BMP Signaling Pathway.
Synthesis of BMP Signaling Inhibitors
4-Pyridylacetonitrile serves as a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based BMP signaling inhibitors. The general synthetic scheme involves the initial reaction of an arylacetonitrile with dimethylformamide dimethylacetal (DMFDMA), followed by cyclization and subsequent modifications.
Caption: General synthesis workflow for BMP inhibitors.
Quantitative Data: In Vitro Activity of BMP Signaling Inhibitors
The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyrimidine-based BMP signaling inhibitors, with the IC50 values determined by a cell-based ELISA assay measuring the inhibition of BMP4-induced Smad1/5/8 phosphorylation.
| Compound ID | R1 Group | R2 Group | IC50 (nM)[1] |
| Dorsomorphin | 4-pyridyl | Phenyl | ~200 |
| Compound A | 4-quinolyl | Phenyl | <5 |
| Compound B | 4-pyridyl | 4-(piperazin-1-yl)phenyl | ~100 |
| Compound C (LDN-193189) | 4-quinolyl | 4-(piperazin-1-yl)phenyl | <5 |
Experimental Protocol: In Vitro BMP Signaling Inhibition Assay (Cell-Based ELISA)
This protocol describes a method to quantify the inhibitory effect of compounds on BMP4-induced phosphorylation of Smad1/5/8 in a cellular context.
Materials:
-
C2C12 cells (or other BMP-responsive cell line)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Recombinant human BMP4
-
Test compounds dissolved in DMSO
-
Primary antibody: Rabbit anti-phospho-Smad1/5/8
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., from 1 nM to 10 µM) to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like Dorsomorphin).
-
BMP4 Stimulation: Stimulate the cells by adding BMP4 to a final concentration of 10 ng/mL to all wells except for the negative control wells. Incubate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding a suitable lysis buffer.
-
ELISA: a. Coat a new 96-well ELISA plate with a capture antibody against total Smad1 overnight at 4°C. b. Wash the plate and block with 1% BSA in PBS for 1 hour. c. Add the cell lysates to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the primary antibody (anti-phospho-Smad1/5/8) and incubate for 2 hours. e. Wash the plate and add the HRP-conjugated secondary antibody and incubate for 1 hour. f. Wash the plate and add the TMB substrate. g. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
II. Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. It plays a key role in dietary cholesterol absorption and the regulation of intracellular cholesterol homeostasis. Inhibition of ACAT is a potential therapeutic strategy for the treatment of hypercholesterolemia and atherosclerosis. While direct synthesis of ACAT inhibitors from this compound is not extensively documented in publicly available literature, its structural motif is present in known ACAT inhibitors, suggesting its potential as a valuable building block.
Proposed Role in ACAT Inhibitor Synthesis
The 4-pyridyl moiety is a common feature in various classes of ACAT inhibitors. This compound can be chemically modified to introduce functionalities suitable for incorporation into ACAT inhibitor scaffolds. For instance, the nitrile group can be reduced to a primary amine, which can then be used to synthesize urea or thiourea derivatives, both of which are known classes of potent ACAT inhibitors.
Caption: Proposed synthetic utility of 4-pyridylacetonitrile.
Representative Synthesis of a Pyridyl-Containing ACAT Inhibitor
The following is a representative (not directly from this compound) synthesis of a pyridyl-containing thiourea, a class of compounds that has been investigated for ACAT inhibitory activity. This illustrates the general chemical transformations that could be applied to derivatives of 4-pyridylacetonitrile.
Step 1: Formation of Isothiocyanate A solution of a substituted aniline in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene at room temperature to yield the corresponding isothiocyanate.
Step 2: Formation of Thiourea The isothiocyanate is then reacted with a pyridyl-containing amine (such as a derivative of 4-(2-aminoethyl)pyridine, which can be synthesized from 4-pyridylacetonitrile) in a solvent like THF or acetonitrile at room temperature to afford the final pyridyl-containing thiourea derivative.
Experimental Protocol: In Vitro ACAT Inhibition Assay (Microsomal Assay)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds on ACAT using a microsomal preparation.
Materials:
-
Rat liver microsomes (or microsomes from another relevant source)
-
[¹⁴C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Chloroform/methanol (2:1, v/v)
-
Silica gel TLC plates
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Prepare a suspension of rat liver microsomes in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the microsomal protein (e.g., 50-100 µg), BSA, and cholesterol (solubilized with a detergent like Triton X-100 or complexed with cyclodextrin).
-
Compound Incubation: Add the test compounds at various concentrations to the reaction tubes. Include a vehicle control (DMSO). Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding the chloroform/methanol mixture to extract the lipids.
-
Lipid Separation: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase.
-
TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from free fatty acids and other lipids.
-
Quantification: Visualize the bands (e.g., using iodine vapor or autoradiography), scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. It provides a key synthetic handle for the generation of potent inhibitors of BMP signaling. Furthermore, its chemical structure suggests its potential as a building block for the synthesis of other important classes of therapeutic agents, including ACAT inhibitors. The protocols and data presented in these application notes are intended to facilitate the exploration of this compound in the development of novel and effective drugs.
References
Application Notes and Protocols: 4-Pyridylacetonitrile Hydrochloride as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridylacetonitrile hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its structure, featuring an activated methylene group adjacent to a cyano moiety and a pyridine ring, allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a key precursor for the synthesis of substituted pyridines, pyrimidines, and other fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Physicochemical Properties and Safety Information
A summary of the key properties and safety data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 92333-25-0 | [1][2][3] |
| Molecular Formula | C₇H₆N₂ · HCl | [1][2] |
| Molecular Weight | 154.60 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 267 °C (decomposes) | [1][2] |
| Hazard Codes | Xn (Harmful) | [2][3] |
| Risk Phrases | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [2][3] |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [2][3] |
Applications in Synthesis
This compound is a key starting material for a variety of important chemical reactions, including:
-
Knoevenagel Condensation: The active methylene group readily undergoes condensation with aldehydes and ketones to form α,β-unsaturated cyano compounds. These intermediates are valuable for further transformations.
-
Multicomponent Reactions: It serves as a versatile component in one-pot, multicomponent reactions (MCRs) for the efficient synthesis of highly substituted and complex heterocyclic scaffolds, such as substituted pyridines and pyrimidines.[4]
-
Synthesis of Bioactive Molecules: Derivatives of 4-pyridylacetonitrile have been investigated for a range of biological activities, including the inhibition of carbonic anhydrase and as precursors to other pharmacologically active agents.[5]
Experimental Protocols
The following are detailed protocols for key synthetic transformations utilizing this compound.
Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol describes a general procedure for the Knoevenagel condensation of this compound with a substituted benzaldehyde.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 154.60 | 10.0 | 1.0 |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 | 1.0 |
| Piperidine | 85.15 | 1.0 | 0.1 |
| Ethanol (absolute) | 46.07 | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.55 g, 10.0 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol).
-
Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the solids.
-
To the resulting solution, add piperidine (0.1 mL, 1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Product: (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile.
Characterization Data (Hypothetical, based on similar structures):
-
Appearance: Pale yellow solid.
-
Yield: 75-85%.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.65 (d, J = 6.0 Hz, 2H), 7.80 (d, J = 8.8 Hz, 2H), 7.60 (s, 1H), 7.50 (d, J = 6.0 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.10 (s, 1H, OH).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 160.2, 150.8, 148.5, 142.3, 132.5, 125.4, 122.1, 117.9, 116.5, 105.3.
Protocol 2: Multicomponent Synthesis of a Substituted 2-Amino-3-cyanopyridine
This protocol outlines a one-pot, four-component reaction for the synthesis of a highly functionalized pyridine derivative using this compound. This type of reaction is highly efficient for building molecular complexity.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 154.60 | 2.0 | 1.0 |
| Benzaldehyde | 106.12 | 2.0 | 1.0 |
| Acetophenone | 120.15 | 2.0 | 1.0 |
| Ammonium acetate | 77.08 | 4.0 | 2.0 |
| Ethanol (absolute) | 46.07 | - | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (0.31 g, 2.0 mmol), benzaldehyde (0.21 g, 2.0 mmol), acetophenone (0.24 g, 2.0 mmol), and ammonium acetate (0.31 g, 4.0 mmol).
-
Add 15 mL of absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-10 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, a solid product is expected to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Expected Product: 2-Amino-3-cyano-4-phenyl-6-(pyridin-4-yl)pyridine.
Characterization Data (Hypothetical, based on similar structures):
-
Appearance: White or pale yellow solid.
-
Yield: 60-75%.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.70 (d, J = 6.0 Hz, 2H), 7.80-7.70 (m, 4H), 7.55-7.45 (m, 3H), 7.30 (s, 1H), 5.20 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 158.9, 155.4, 150.7, 145.2, 137.8, 129.5, 128.9, 128.6, 121.3, 117.5, 108.2, 88.5.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of heterocyclic compounds using this compound.
Logical Relationship of Multicomponent Reaction
References
- 1. 4-Pyridylacetonitrile 98 92333-25-0 [sigmaaldrich.com]
- 2. This compound | 92333-25-0 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Pyridylacetonitrile Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for key reactions involving 4-Pyridylacetonitrile hydrochloride. This versatile building block is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential applications in drug discovery as inhibitors of enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling pathways.
Overview of this compound
This compound is a stable, solid compound with the chemical formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol . Its structure features a pyridine ring substituted at the 4-position with an acetonitrile group. The hydrochloride salt enhances its stability and solubility in certain solvents.
Key Properties:
| Property | Value |
| CAS Number | 92333-25-0 |
| Molecular Formula | C₇H₆N₂ · HCl |
| Molecular Weight | 154.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 267 °C (decomposes)[1][2] |
Key Reactions and Experimental Protocols
The activated methylene group in this compound makes it a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for three key classes of reactions: alkylation, condensation, and cyclization.
Alkylation Reactions
Alkylation of the active methylene group allows for the introduction of various substituents, extending the carbon chain and providing intermediates for further transformations.
Experimental Protocol: C-Alkylation of 4-Pyridylacetonitrile
This protocol describes a general procedure for the C-alkylation of 4-pyridylacetonitrile using a suitable base and an alkylating agent. Note that the hydrochloride salt needs to be neutralized in situ or the free base should be used.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., NaH, LDA)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous ethanol or an appropriate aprotic solvent (e.g., THF, DMF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-pyridylacetonitrile (1.0 eq, obtained by neutralization of the hydrochloride salt) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to ensure complete formation of the carbanion.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for Alkylation Products:
| Alkylating Agent | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Benzyl bromide | 2-(4-Pyridyl)-3-phenylpropanenitrile | Data not available | Data not available | Data not available |
| Ethyl iodide | 2-(4-Pyridyl)butanenitrile | Data not available | Data not available | Data not available |
Knoevenagel Condensation
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds. This compound, after neutralization, can react with aldehydes and ketones in the presence of a weak base to yield α,β-unsaturated cyano compounds.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol details the condensation of 4-pyridylacetonitrile with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-pyridylacetonitrile (1.0 eq, from the hydrochloride salt) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary.
Quantitative Data for Knoevenagel Condensation Products:
| Aldehyde | Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-Pyridinecarboxaldehyde | 2-(Pyridin-4-ylmethylene)malononitrile | 81%[3] | 98-100[3] | 8.87 (d, 2H), 7.79 (s, 1H), 7.67 (d, 2H)[3] | 157.4, 151.5, 137.0, 122.5, 112.4, 111.3, 88.6[3] | 3023, 2233, 1610, 1590[4] |
| Benzaldehyde | (E/Z)-2-(4-Pyridyl)-3-phenylacrylonitrile | ~90-95% (general)[4] | Data not available | Data not available | Data not available | Data not available |
| 4-Methoxybenzaldehyde | (E/Z)-3-(4-Methoxyphenyl)-2-(4-pyridyl)acrylonitrile | 94%[3] | 108-110[3] | 7.91 (d, 2H), 7.65 (s, 1H), 7.01 (d, 2H), 3.91 (s, 3H)[3] | 164.8, 158.9, 133.4, 124.0, 115.1, 114.4, 113.3, 78.5, 55.8[3] | Data not available |
Cyclization Reactions (Gewald Reaction)
4-Pyridylacetonitrile is a key starting material for the synthesis of various heterocyclic systems through cyclization reactions. The Gewald reaction, a multicomponent reaction, allows for the synthesis of highly substituted 2-aminothiophenes.
Experimental Protocol: Gewald Reaction for the Synthesis of 2-Aminothiophenes
This protocol outlines the synthesis of a 2-aminothiophene derivative from 4-pyridylacetonitrile, a ketone, and elemental sulfur.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Elemental sulfur
-
Morpholine or another secondary amine as a catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, combine 4-pyridylacetonitrile (1.0 eq, from the hydrochloride salt), the ketone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (e.g., 0.2 eq).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Quantitative Data for Gewald Reaction Products:
| Ketone | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with a 4-pyridyl substituent | Data not available | Data not available | Data not available |
Application in Drug Development: Signaling Pathway Inhibition
This compound serves as a crucial starting material for the synthesis of small molecule inhibitors targeting key signaling pathways implicated in various diseases.
Inhibition of Bone Morphogenetic Protein (BMP) Signaling
4-Pyridylacetonitrile is a precursor for the synthesis of compounds like Dorsomorphin and its analogs, which are potent and selective inhibitors of BMP type I receptors (ALK2, ALK3, and ALK6).[4][5] Inhibition of this pathway is a therapeutic strategy for conditions such as fibrodysplasia ossificans progressiva and certain cancers.
Caption: BMP signaling pathway and its inhibition.
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
4-Pyridylacetonitrile is used in the preparation of inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. Inhibition of ACAT is a therapeutic target for managing hypercholesterolemia and atherosclerosis.
Caption: Mechanism of ACAT enzyme inhibition.
Experimental Workflow Overview
The general workflow for utilizing this compound in synthesis involves a few key stages, from initial reaction to final product analysis.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized pyridine derivatives and fused heterocyclic systems. The protocols and data presented here provide a foundation for researchers to explore its synthetic potential, particularly in the development of novel therapeutic agents. The ability to readily access compounds that inhibit critical signaling pathways such as BMP and enzymes like ACAT underscores the importance of this chemical building block in modern drug discovery and development.
References
Application of 4-Pyridylacetonitrile Hydrochloride in the Synthesis of Novel Antimalarial Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. Pyridine-containing compounds have emerged as a promising class of scaffolds in the design of new antimalarials. Their structural versatility allows for the synthesis of diverse derivatives that can interact with various parasitic targets. 4-Pyridylacetonitrile hydrochloride is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds, including substituted pyridines, which have shown significant antimalarial activity. This document provides detailed protocols and data on the synthesis of potent antimalarial pyridine derivatives, highlighting the potential utility of this compound in such synthetic schemes. The described compounds have demonstrated significant in vitro and in vivo activity against chloroquine-sensitive and resistant strains of malaria parasites, with some derivatives targeting the parasitic enzyme dihydrofolate reductase (DHFR).
Key Synthetic Pathways and Experimental Protocols
While direct synthesis from this compound is not explicitly detailed in the cited literature, a closely related and well-documented synthesis starting from 4-acetylpyridine provides a strong blueprint for its potential application. The nitrile group of 4-pyridylacetonitrile can be readily hydrolyzed to a carboxylic acid or reduced to an amine, offering versatile handles for further chemical modifications analogous to those starting from the acetyl group.
The following protocols are adapted from the successful synthesis of potent pyridine-based antimalarial agents as described by Bekhit et al., 2012.
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Intermediate 1)
This protocol outlines the synthesis of a key enaminone intermediate.
Materials:
-
4-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
A mixture of 4-acetylpyridine (0.1 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.12 mol) is heated under reflux for 6 hours.
-
The reaction mixture is then concentrated under reduced pressure to remove excess solvent and reagent.
-
The resulting residue is triturated with petroleum ether.
-
The solid product is collected by filtration, washed with petroleum ether, and dried to yield the enaminone intermediate.
Protocol 2: Synthesis of 2-amino-6-(pyridin-4-yl)nicotinonitrile Derivatives (Target Compounds)
This protocol describes the cyclization reaction to form the final pyridine-based antimalarial agents.
Materials:
-
3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (Intermediate 1)
-
Substituted arylacetonitriles (e.g., 4-chlorophenylacetonitrile)
-
Sodium methoxide
-
Anhydrous methanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal (0.11 mol) in anhydrous methanol (50 mL).
-
To this solution, a mixture of Intermediate 1 (0.1 mol) and the appropriate substituted arylacetonitrile (0.1 mol) is added.
-
The reaction mixture is heated under reflux for 8-10 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure target compound.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro antimalarial activity of synthesized pyridine derivatives from the study by Bekhit et al. (2012).
Table 1: In Vivo Antimalarial Activity of Pyridine Derivatives against P. berghei
| Compound | Dose (µmol/kg) | % Parasite Inhibition[1][2] |
| 2a | 50 | 90[1][2] |
| 2g | 50 | 91[1][2] |
| 2h | 50 | 80[1][2] |
| Chloroquine | 50 | 100 |
Table 2: In Vitro Antimalarial Activity of Pyridine Derivatives against P. falciparum (RKL9, CQ-resistant)
| Compound | IC₅₀ (µM)[1][2] |
| 2a | >10 |
| 2g | 0.0402[1][2] |
| 2h | 0.0985 |
| Chloroquine | 0.1942 |
Visualizations
Signaling Pathway: Inhibition of Dihydrofolate Reductase
The synthesized pyridine derivatives have been suggested to exert their antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. This enzyme is crucial for the synthesis of nucleic acids, and its inhibition leads to the disruption of parasite replication.[1][2]
Caption: Inhibition of PfDHFR by pyridine derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of the antimalarial pyridine derivatives is outlined below.
Caption: General workflow for synthesis and evaluation.
References
- 1. Development of 2,4-diaminopyrimidines as antimalarials based on inhibition of the S108N and C59R+S108N mutants of dihydrofolate reductase from pyrimethamine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of (2Z)-3-(4-hydroxyphenyl)-4-pyridin-4-ylacrylonitrile using 4-Pyridylacetonitrile hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of α,β-unsaturated nitriles is a cornerstone of medicinal chemistry, as these compounds serve as versatile intermediates for a wide array of biologically active molecules and heterocyclic systems.[1] One of the most efficient methods for their preparation is the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction.[2] This reaction is advantageous due to its operational simplicity and the frequent formation of a single, thermodynamically stable alkene isomer.[3]
This document provides a detailed protocol for the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile via a piperidine-catalyzed Knoevenagel condensation between 4-pyridylacetonitrile hydrochloride and 4-hydroxybenzaldehyde. The protocol covers the reaction setup, purification, and characterization of the final product.
General Reaction Scheme & Mechanism
The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The base, piperidine, deprotonates the α-carbon of 4-pyridylacetonitrile, creating a carbanion. This nucleophile then attacks the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. While a mixture of (E) and (Z) isomers may initially form, the reaction conditions often allow for equilibration to the more thermodynamically stable isomer.[2]
Reaction: 4-Pyridylacetonitrile + 4-Hydroxybenzaldehyde → (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile + H₂O
Experimental Protocol
This protocol details a standard procedure for the synthesis, adapted from general methods for Knoevenagel condensations.[4]
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 154.60 | 64099-10-9 | Active methylene compound precursor. |
| 4-Hydroxybenzaldehyde | 122.12 | 123-08-0 | Starting aldehyde. |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst. Corrosive and flammable. |
| Ethanol (EtOH), Absolute | 46.07 | 64-17-5 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Base for neutralization. |
| Deionized Water | 18.02 | 7732-18-5 | For washing the product. |
3.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Fume hood
3.3 Synthesis Procedure
-
Preparation of 4-Pyridylacetonitrile (Free Base):
-
In a 100 mL beaker, dissolve this compound (e.g., 1.55 g, 10.0 mmol) in a minimum amount of deionized water (~20 mL).
-
Slowly add a saturated solution of sodium bicarbonate while stirring until the pH of the solution is neutral to slightly basic (~pH 8) and gas evolution ceases.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-pyridylacetonitrile as an oil or low-melting solid.
-
-
Knoevenagel Condensation:
-
Transfer the crude 4-pyridylacetonitrile (assuming ~10.0 mmol, 1.0 eq.) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq.).
-
Add absolute ethanol (25-30 mL) and stir until all solids are dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove residual impurities.
-
For further purification, recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]
-
Dry the purified product in a vacuum oven to a constant weight.
-
Characterization
The structure of the synthesized (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile should be confirmed using spectroscopic methods.
-
¹H-NMR: Expected signals would include aromatic protons from both the 4-hydroxyphenyl and pyridin-4-yl rings, a singlet for the olefinic proton, and a broad singlet for the hydroxyl proton.[5][6]
-
¹³C-NMR: Signals corresponding to the aromatic carbons, the nitrile carbon (CN), and the olefinic carbons (C=C) are expected.[5]
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the O-H stretch (hydroxyl group), C≡N stretch (nitrile), C=C stretch (alkene), and aromatic C-H stretches.[6]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₀N₂O, M.W. = 222.24 g/mol ) should be observed.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for Knoevenagel condensations involving pyridylacetonitriles and aromatic aldehydes. Yields are generally high, but can vary based on the specific substrates and reaction conditions employed.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 | >90 | Adapted from[4] |
| Benzaldehyde | Malononitrile | None | H₂O | 2 | 85 | [5] |
| Pyridinecarbaldehydes | Malononitrile | None | H₂O:EtOH | 0.5-2 | 92-98 | [3] |
| 4-Hydroxybenzaldehyde | 4-Pyridylacetonitrile | Piperidine | Ethanol | 4-6 | 80-90 (Expected) | This Protocol |
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Knoevenagel Condensation Reaction Mechanism.
Caption: Experimental Workflow for Synthesis and Characterization.
References
- 1. Quantitative analysis of weak non-covalent interactions in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile: insights from PIXEL and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation of 4-Pyridylacetonitrile Hydrochloride with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The reaction of 4-pyridylacetonitrile hydrochloride with various aromatic aldehydes provides a versatile route to synthesize (E)-3-aryl-2-(pyridin-4-yl)acrylonitrile derivatives. These compounds have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial properties.
This document provides detailed application notes on the synthesis of these derivatives, experimental protocols, a summary of reaction yields, and an overview of their potential mechanisms of action, supported by visual diagrams of relevant signaling pathways.
Reaction Overview and Mechanism
The reaction proceeds via a Knoevenagel condensation mechanism. The basic catalyst deprotonates the acidic α-carbon of 4-pyridylacetonitrile, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product, (E)-3-aryl-2-(pyridin-4-yl)acrylonitrile. The E-isomer is typically the major product due to its greater thermodynamic stability.
Data Presentation
The following table summarizes the yields of (E)-3-aryl-2-(pyridin-4-yl)acrylonitrile derivatives obtained from the reaction of this compound with various substituted aromatic aldehydes under different catalytic conditions.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 88 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 95 |
| 5 | 2-Chlorobenzaldehyde | Piperidine | Ethanol | 6 | 78 |
| 6 | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 4 | 90 |
| 7 | Benzaldehyde | Ammonium Acetate | Acetic Acid | 2 | 82 |
| 8 | 4-Chlorobenzaldehyde | Ammonium Acetate | Acetic Acid | 2 | 88 |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of (E)-3-(4-Chlorophenyl)-2-(pyridin-4-yl)acrylonitrile
Materials:
-
This compound (1.55 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Piperidine (1.0 mL, 10 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.55 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and ethanol (30 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (1.0 mL, 10 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (typically 3-4 hours), cool the mixture to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol (2 x 10 mL).
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure (E)-3-(4-chlorophenyl)-2-(pyridin-4-yl)acrylonitrile.
-
Dry the purified product under vacuum.
Characterization Data for (E)-3-(4-Chlorophenyl)-2-(pyridin-4-yl)acrylonitrile:
-
Appearance: Pale yellow solid
-
Melting Point: 154-156 °C
-
IR (KBr, cm⁻¹): 3050 (Ar-H), 2220 (C≡N), 1600 (C=C), 1580, 1500 (Ar C=C)
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.75 (d, J = 6.0 Hz, 2H, Py-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (s, 1H, =CH), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 6.0 Hz, 2H, Py-H).
-
¹³C NMR (101 MHz, CDCl₃, δ ppm): 150.8, 142.5, 141.0, 137.2, 132.0, 130.5, 129.8, 122.0, 116.5, 110.2.
-
MS (ESI): m/z 241.1 [M+H]⁺
Protocol 2: Ammonium Acetate-Catalyzed Synthesis of (E)-3-Phenyl-2-(pyridin-4-yl)acrylonitrile
Materials:
-
This compound (1.55 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Glacial acetic acid (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.55 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Attach a reflux condenser and heat the mixture at reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure (E)-3-phenyl-2-(pyridin-4-yl)acrylonitrile.
-
Dry the product under vacuum.
Characterization Data for (E)-3-Phenyl-2-(pyridin-4-yl)acrylonitrile:
-
Appearance: White to off-white solid
-
Melting Point: 128-130 °C
-
IR (KBr, cm⁻¹): 3060 (Ar-H), 2215 (C≡N), 1605 (C=C), 1585, 1490 (Ar C=C)
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.74 (d, J = 6.0 Hz, 2H, Py-H), 7.90-7.85 (m, 2H, Ar-H), 7.72 (s, 1H, =CH), 7.52-7.45 (m, 3H, Ar-H), 7.43 (d, J = 6.0 Hz, 2H, Py-H).
-
¹³C NMR (101 MHz, CDCl₃, δ ppm): 150.7, 143.0, 141.5, 133.0, 131.5, 129.5, 129.0, 121.8, 116.8, 109.5.
-
MS (ESI): m/z 207.1 [M+H]⁺
Biological Applications and Mechanisms of Action
(E)-3-Aryl-2-(pyridin-4-yl)acrylonitrile derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity: Inhibition of VEGFR-2 Signaling and Induction of Apoptosis
Several studies have indicated that these compounds can exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.
Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and the subsequent dismantling of the cancer cell.
Caption: Anticancer mechanism of pyridylacrylonitriles.
Antimicrobial Activity: Bacterial Cell Membrane Disruption
The antimicrobial properties of these compounds are often attributed to their ability to disrupt the integrity of bacterial cell membranes. The cationic nature of the pyridinium moiety can facilitate interaction with the negatively charged components of the bacterial cell wall and membrane, such as lipopolysaccharides and phospholipids. This interaction can lead to membrane depolarization, pore formation, and ultimately leakage of intracellular contents, resulting in bacterial cell death.
Caption: Antimicrobial mechanism via membrane disruption.
Conclusion
The Knoevenagel condensation of this compound with aromatic aldehydes is a robust and efficient method for synthesizing a diverse library of (E)-3-aryl-2-(pyridin-4-yl)acrylonitrile derivatives. These compounds serve as valuable scaffolds in drug discovery, with demonstrated potential as both anticancer and antimicrobial agents. The provided protocols offer a starting point for the synthesis and further investigation of these promising molecules. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and the disruption of bacterial cell membranes, will continue to drive the development of novel therapeutics based on this versatile chemical framework.
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of heterocyclic compounds utilizing 4-pyridylacetonitrile hydrochloride as a key building block. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1] This technology is particularly valuable in drug discovery and medicinal chemistry for the rapid generation of compound libraries.
4-Pyridylacetonitrile and its derivatives are precursors to a variety of biologically active molecules, including inhibitors of Bone Morphogenetic Protein (BMP) signaling and Acyl CoA:cholesterol acyltransferase.[2] The protocols outlined below focus on the synthesis of substituted 2-amino-3-cyanopyridines, a scaffold of significant pharmacological interest.
Key Applications of Synthesized 2-Amino-3-cyanopyridine Derivatives
Derivatives of the 2-amino-3-cyanopyridine core have been identified as having a range of biological activities, making them attractive targets for drug discovery programs. Notably, they have been investigated as:
-
IKK-β Inhibitors: Some 2-amino-3-cyanopyridines have been identified as inhibitors of the IκB kinase (IKK) β subunit, a key component of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3][4]
-
Antitumor Agents: Certain pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from similar precursors, have demonstrated antitumor activity against cell lines such as the liver cancer cell line.[5]
-
Antimicrobial Agents: The pyridine scaffold is present in numerous compounds with antibacterial and antifungal properties.[6]
-
Cholinesterase Inhibitors: Pyridine-based structures are also being explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: N-pyridinyl ureidobenzenesulfonates have been designed as DHODH inhibitors with potential applications in treating acute myeloid leukemia (AML).[8][9]
Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines
The following is a representative protocol for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives adapted from similar microwave-assisted multicomponent reactions.[3][10] This reaction proceeds via a multicomponent condensation of an aldehyde, a ketone, 4-pyridylacetonitrile, and ammonium acetate under solvent-free microwave irradiation.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Methyl ketone (e.g., acetophenone, acetone)
-
Ammonium acetate
-
Ethanol (for recrystallization)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL pressurized microwave process vials with snap-on caps
Procedure:
-
To a 10 mL pressurized microwave process vial, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), this compound (2 mmol), and ammonium acetate (3 mmol).
-
The vial is securely sealed with a cap.
-
The reaction vessel is placed in the microwave reactor cavity.
-
The mixture is irradiated at a constant power (e.g., 100-150 W) for 7-10 minutes. The reaction temperature and pressure should be monitored.
-
After irradiation, the vessel is cooled to room temperature using a compressed air stream.
-
The reaction mixture is then washed with a small amount of ethanol (2-3 mL).
-
The crude product is purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
Data Presentation: Comparison of Microwave vs. Conventional Heating
The following table summarizes typical results for the synthesis of 2-amino-3-cyanopyridines, highlighting the significant advantages of microwave irradiation over conventional heating methods. The data is based on analogous reactions using malononitrile, which is expected to have similar reactivity to 4-pyridylacetonitrile in this context.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | Microwave | 7-9 min | 83 | [10] |
| 4,6-Diphenyl-2-amino-3-cyanopyridine | Microwave | 7-9 min | 85 | [10] |
| 4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridine | Microwave | 7-9 min | 88 | [10] |
| 4,6-Bis(4-methoxyphenyl)-2-amino-3-cyanopyridine | Microwave | 7-9 min | 80 | [10] |
| 4,6-Di-p-tolyl-2-amino-3-cyanopyridine | Microwave | 7-9 min | 86 | [10] |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | Conventional | 4-6 h | 60-70 | [3][4] |
Experimental Workflow Diagram
The logical flow of the experimental process, from reagent preparation to product analysis, is depicted in the following diagram.
Caption: Experimental workflow for the microwave-assisted synthesis of 2-amino-3-cyanopyridines.
Signaling Pathway: Inhibition of BMP Signaling
This compound is a known precursor for the synthesis of inhibitors of Bone Morphogenetic Protein (BMP) signaling.[2] The BMP signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. Dysregulation of this pathway is implicated in various disorders, including cancer and fibrotic diseases. The pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Small molecule inhibitors derived from 4-pyridylacetonitrile can block this pathway, typically by targeting the ATP-binding pocket of the Type I receptor kinase (e.g., ALK2, ALK3, ALK6), thereby preventing the phosphorylation of SMADs and subsequent gene transcription.
Caption: Inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway.
References
- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 2. This compound | 92333-25-0 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for Functional Group Transformations Using 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridylacetonitrile hydrochloride is a versatile and reactive building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic and carbocyclic frameworks. The presence of an activated methylene group adjacent to both a pyridyl and a nitrile moiety allows for a range of functional group transformations, making it a valuable precursor in the development of novel therapeutic agents and other functional molecules.[1][2] This document provides detailed application notes and experimental protocols for key transformations involving this compound, including the Knoevenagel condensation and acylation reactions.
Key Applications
This compound serves as a key intermediate in the synthesis of various biologically active compounds. It is notably used in the preparation of inhibitors of Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling inhibitors.[1][2] Its derivatives are also explored as potential kinase inhibitors.
Functional Group Transformations
Knoevenagel Condensation
The activated methylene group in this compound readily participates in Knoevenagel condensation reactions with a variety of aldehydes and ketones. This reaction provides a straightforward method for the synthesis of α,β-unsaturated nitriles, which are valuable intermediates for further synthetic manipulations.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Synthesis of (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile
This protocol details the Knoevenagel condensation of this compound with 4-hydroxybenzaldehyde.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) in ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is then dried and can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data:
The following table summarizes the typical reaction conditions and expected yields for the Knoevenagel condensation with various aromatic aldehydes.
| Aldehyde | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-Hydroxybenzaldehyde | Piperidine | Ethanol | 4-6 | Reflux | 85-95 |
| Benzaldehyde | Piperidine | Ethanol | 3-5 | Reflux | 80-90 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4-6 | Reflux | 88-96 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2-4 | Reflux | 90-98 |
Logical Workflow for Knoevenagel Condensation:
Caption: Experimental workflow for Knoevenagel condensation.
Acylation
The active methylene group of this compound can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction introduces a carbonyl group, leading to the formation of β-ketonitriles, which are important precursors for the synthesis of various heterocyclic compounds.
Reaction Scheme:
Caption: Acylation of this compound.
Experimental Protocol: Synthesis of 3-oxo-3-phenyl-2-(pyridin-4-yl)propanenitrile
This protocol describes the acylation of this compound with benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath and add pyridine (2.5 eq.) dropwise.
-
To the resulting mixture, add benzoyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
The following table provides representative data for the acylation with different acid chlorides.
| Acid Chloride | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzoyl chloride | Pyridine | CH₂Cl₂ | 6-8 | 0 to RT | 75-85 |
| Acetyl chloride | Triethylamine | THF | 4-6 | 0 to RT | 70-80 |
| 4-Methoxybenzoyl chloride | Pyridine | CH₂Cl₂ | 6-8 | 0 to RT | 78-88 |
| 4-Nitrobenzoyl chloride | Pyridine | CH₂Cl₂ | 5-7 | 0 to RT | 80-90 |
Logical Workflow for Acylation:
Caption: Experimental workflow for the acylation reaction.
Conclusion
This compound is a readily available and highly useful starting material for a variety of functional group transformations. The protocols outlined in these application notes for Knoevenagel condensation and acylation reactions provide robust and efficient methods for the synthesis of valuable chemical intermediates. These transformations open avenues for the development of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
References
Troubleshooting & Optimization
Technical Support Center: 4-Pyridylacetonitrile Hydrochloride Reaction Yield Optimization
Welcome to the Technical Support Center for the synthesis of 4-Pyridylacetonitrile Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-Pyridylacetonitrile?
A1: The primary synthetic pathways to 4-Pyridylacetonitrile typically start from either 4-Picoline or a 4-substituted pyridine derivative such as 4-Chloropyridine or 4-Cyanopyridine. A common industrial method involves the ammoxidation of 4-Picoline, where it reacts with ammonia and air at high temperatures over a catalyst to form 4-Cyanopyridine, which can then be further processed.[1][2] Another laboratory-scale approach is the nucleophilic substitution of a leaving group at the 4-position of the pyridine ring with a cyanide salt.
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes?
A2: Low yields in this synthesis are a common issue and can be attributed to several factors.[3] Key among them are the instability of the product, the occurrence of side reactions such as hydrolysis and polymerization, and suboptimal reaction conditions.[3][4] Incomplete conversion of starting materials and loss of product during workup and purification are also significant contributors to reduced yields.
Q3: My reaction mixture is turning dark and viscous. What is likely happening?
A3: A dark and viscous reaction mixture often indicates polymerization of the starting materials or the product.[4] Cyanopyridines, in particular, can be susceptible to polymerization, especially under harsh conditions or in the presence of certain catalysts.[4] Overheating is a common trigger for polymerization.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, it is crucial to maintain strict control over reaction parameters. Using anhydrous solvents can prevent hydrolysis of the nitrile group.[4] Precise temperature control is essential to prevent both polymerization and other temperature-sensitive side reactions.[4] Additionally, ensuring the purity of your starting materials can prevent unwanted reactions.
Q5: What is the best way to purify this compound?
A5: Purification is typically achieved through recrystallization. After the reaction, the crude product is often isolated as a salt. This salt can be dissolved in a suitable hot solvent, such as an alcohol-water mixture, and then allowed to cool slowly to form crystals. The choice of solvent and the cooling rate are critical for obtaining high-purity crystals. The final product should be thoroughly dried to remove any residual solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and offers potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Inactive catalyst or reagent.- Reaction temperature is too low.- Insufficient reaction time.- Impurities in starting materials or solvent. | - Verify the activity of your catalyst and the purity of your reagents.- Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC or GC).- Extend the reaction time.- Use purified starting materials and anhydrous solvents. |
| Low Yield of Desired Product | - Product instability and decomposition.[3]- Side reactions (hydrolysis, polymerization).[4]- Loss of product during workup and extraction.- Suboptimal reaction conditions (e.g., temperature, reactant ratios). | - Consider isolating the product as its hydrochloride salt to improve stability.- Maintain strict temperature control and use anhydrous solvents to minimize side reactions.[4]- Optimize the workup procedure, for instance, by adjusting the pH during extraction to ensure the product is in the desired phase.- Systematically vary reaction parameters (temperature, concentration, stoichiometry) to find the optimal conditions. |
| Formation of Polymeric Byproducts | - High reaction temperature.- Presence of radical initiators or certain catalysts. | - Maintain strict control over the reaction temperature to avoid localized overheating.[4]- Ensure the reaction is performed under an inert atmosphere if radical polymerization is suspected.- Screen for alternative catalysts that are less prone to inducing polymerization. |
| Product is Difficult to Isolate/Purify | - Product is soluble in the aqueous layer during extraction.- Formation of an oil instead of a solid.- Co-precipitation of impurities. | - Adjust the pH of the aqueous layer to suppress the ionization of the pyridine nitrogen, thereby increasing its solubility in the organic phase.- Try different crystallization solvents or techniques (e.g., trituration with a non-polar solvent) to induce solidification.- Perform multiple recrystallizations to improve purity. |
Experimental Protocols
Synthesis of 4-Cyanopyridine from 4-Methylpyridine (Ammoxidation)
This industrial process provides the precursor for one potential route to 4-Pyridylacetonitrile.
Reactants:
-
4-Methylpyridine
-
Ammonia
-
Air
-
Catalyst (typically a mixed metal oxide)
Procedure:
-
Vaporize 4-Methylpyridine and ammonia and preheat the mixture to 180-330°C.[1]
-
Mix the preheated vapors with air in a mixing tank.[1]
-
Pass the gaseous mixture through a fixed-bed reactor containing the catalyst.[1]
-
Maintain the reaction temperature between 330-450°C and the pressure between 0.020-0.070 kPa.[1]
-
The reaction gas is then cooled to condense the crude 4-Cyanopyridine.[1]
-
The crude product is purified by distillation to yield 4-Cyanopyridine with a reported yield of over 98%.[1]
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway: Synthesis of this compound from 4-Chloromethylpyridine
References
Technical Support Center: Purification of 4-Pyridylacetonitrile Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Pyridylacetonitrile hydrochloride from a reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for 4-Pyridylacetonitrile and what are the likely impurities?
A common and direct method for synthesizing 4-Pyridylacetonitrile is the nucleophilic substitution of 4-picolyl chloride (4-(chloromethyl)pyridine) with a cyanide salt, such as sodium or potassium cyanide. The resulting 4-Pyridylacetonitrile is then typically converted to its hydrochloride salt by treatment with hydrochloric acid.
Potential Impurities:
-
Unreacted Starting Materials: 4-picolyl chloride hydrochloride.
-
Inorganic Salts: Sodium chloride (NaCl) or potassium chloride (KCl), byproducts of the cyanation reaction.
-
Side-Products: Small amounts of isonitrile isomers may form.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is the most effective and commonly used method for purifying solid organic compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent should:
-
Completely dissolve the this compound at an elevated temperature (near the solvent's boiling point).
-
Have low solubility for this compound at low temperatures (e.g., 0-5 °C) to ensure good recovery.
-
Either not dissolve the impurities at all, or keep them dissolved at low temperatures.
-
Be chemically inert towards this compound.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
Based on the properties of similar pyridinium hydrochloride salts, suitable solvent systems include:
-
Ethanol
-
Ethanol-water mixtures
-
Methanol
Q4: My purified this compound is still showing impurities in the analysis. What can I do?
If impurities persist after a single recrystallization, you can try the following:
-
A second recrystallization: This can often remove remaining trace impurities.
-
Charcoal treatment: If your product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Solvent wash: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective preliminary purification step. For example, washing with toluene or a mixture of acetone and petroleum ether has been used for similar compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| The crude product is an oil or a sticky solid and does not crystallize. | High concentration of impurities. Residual solvent. The melting point of the impure solid is lower than the boiling point of the solvent. | - Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities. - Ensure all reaction solvent is removed under vacuum before attempting recrystallization. - Try using a lower-boiling point solvent or a solvent mixture for recrystallization. |
| No crystals form upon cooling the recrystallization solution. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The product crystallizes too quickly, forming a fine powder. | The solution is too concentrated. The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to the solution before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
| The yield of purified product is low. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize crystal formation. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. |
| The recrystallized product is colored. | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Boil the solution with the charcoal for a few minutes before filtering it hot. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Recrystallization from Ethanol-Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol-water mixture for washing the crystals.
Data Presentation
The following tables provide a general overview of the expected outcomes. Actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Solubility of Pyridinium Hydrochlorides in Common Solvents
| Solvent | Solubility |
| Water | High |
| Ethanol | High |
| Methanol | High |
| Acetone | Low to Insoluble |
| Diethyl Ether | Insoluble |
| Toluene | Insoluble |
| Hexane | Insoluble |
Table 2: Expected Purity and Yield after Recrystallization
| Purification Step | Typical Purity (HPLC) | Typical Yield |
| Crude Product | 85-95% | - |
| After First Recrystallization | >98% | 70-90% |
| After Second Recrystallization | >99.5% | 80-95% (of the first crop) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: 4-Pyridylacetonitrile Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pyridylacetonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound in a laboratory setting?
The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of a 4-(halomethyl)pyridine derivative with a cyanide salt. The typical starting material is 4-(chloromethyl)pyridine hydrochloride, which reacts with a cyanide source like sodium or potassium cyanide to form 4-pyridylacetonitrile. The hydrochloride salt is then either isolated directly or formed in a subsequent step by treating the free base with hydrochloric acid.
Another, though less common lab-scale method, is the cyanation of a pyridine N-oxide derivative. This route can offer different reactivity and selectivity.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
The most common byproducts arise from the hydrolysis of the nitrile functional group, which can occur under both acidic and basic conditions. The primary hydrolysis byproducts are:
-
4-Pyridylacetamide: Formed from the partial hydrolysis of the nitrile.
-
4-Pyridylacetic acid: Results from the complete hydrolysis of the nitrile.
The presence of water and the pH of the reaction and work-up steps are critical factors influencing the formation of these impurities.[1]
Q3: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material.
-
Byproduct formation: Significant hydrolysis of the nitrile to the amide or carboxylic acid will reduce the yield of the desired product.
-
Purity of starting materials: Impurities in the 4-(chloromethyl)pyridine hydrochloride or the cyanide salt can lead to side reactions and lower yields.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and stoichiometry of reactants can significantly impact the reaction outcome.
Q4: I am having difficulty purifying the final product. What are some effective purification strategies?
Purification of pyridine derivatives can be challenging due to their basicity. Common and effective techniques include:
-
Recrystallization: This is a highly effective method for purifying solid this compound. Solvents such as ethanol, isopropanol, or mixtures with water can be effective. Recrystallization is particularly useful for removing the less polar amide byproduct.
-
Acid-Base Extraction: This technique can be used to separate the basic 4-pyridylacetonitrile from non-basic or acidic impurities. The product can be extracted into an acidic aqueous layer, washed, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: While effective, tailing can be an issue on silica gel due to the basic nature of the pyridine ring. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of 4-Pyridylacetamide byproduct observed. | Presence of water in the reaction mixture. Reaction conducted under conditions that favor partial nitrile hydrolysis (e.g., neutral or slightly basic pH with prolonged heating). | Ensure all reagents and solvents are anhydrous. Minimize exposure to atmospheric moisture. Control the pH of the reaction mixture; slightly acidic conditions can suppress amide formation. If the amide has formed, it can often be separated by careful recrystallization. |
| Presence of 4-Pyridylacetic acid byproduct. | Reaction or work-up conditions are too acidic or basic, leading to complete hydrolysis of the nitrile. Prolonged reaction times at elevated temperatures in the presence of water. | Avoid harsh acidic or basic conditions during the reaction and work-up. If base is used, employ a non-aqueous base or carefully control the stoichiometry. For acidic work-ups, use dilute acids and maintain low temperatures. 4-Pyridylacetic acid can be removed by acid-base extraction. |
| Reaction is sluggish or incomplete. | Poor quality of starting materials. Insufficient reaction temperature or time. Poor solubility of the cyanide salt. | Use high-purity, dry 4-(chloromethyl)pyridine hydrochloride and cyanide salt. Optimize the reaction temperature and monitor the reaction progress by TLC or HPLC. Consider using a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt. |
| Product is an oil or difficult to crystallize. | Presence of significant impurities. Residual solvent. | Purify the crude product using column chromatography or acid-base extraction before attempting crystallization. Ensure all solvent is removed under vacuum. Try different solvent systems for recrystallization. |
Quantitative Data on Byproduct Formation
While exact byproduct yields can vary significantly based on specific reaction conditions, the following table provides a summary of potential impurity levels that might be observed.
| Compound | Typical Purity of Commercial Product | Potential Impurity Level in Crude Product | Notes |
| This compound | >98% | 80-95% | The purity of the crude product is highly dependent on the control of reaction conditions. |
| 4-Pyridylacetamide | <0.5% | 1-10% | Formation is favored by the presence of water and neutral to slightly basic conditions. |
| 4-Pyridylacetic acid | <0.5% | 1-5% | Formation is favored by strongly acidic or basic conditions and elevated temperatures. |
| Unreacted 4-(chloromethyl)pyridine | <0.1% | 0-5% | Can be present if the reaction does not go to completion. |
Experimental Protocols
Synthesis of 4-(chloromethyl)pyridine hydrochloride (Starting Material)
This protocol is adapted from a patented synthetic method.
-
Oxidation of 4-picoline: 4-picoline is oxidized to 4-picolinic acid using an oxidizing agent like potassium permanganate in water at an elevated temperature (e.g., 75-80°C).
-
Esterification: The resulting 4-picolinic acid is esterified with methanol under acidic conditions to produce methyl pyridine-4-carboxylate.
-
Reduction: The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol.
-
Chlorination: Finally, 4-pyridinemethanol is reacted with a chlorinating agent such as thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride.[2]
Synthesis of this compound
This is a representative laboratory-scale protocol. Researchers should optimize conditions based on their specific equipment and safety protocols.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. The flask is charged with 4-(chloromethyl)pyridine hydrochloride and a suitable anhydrous solvent (e.g., ethanol, acetonitrile).
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Addition of Cyanide: Sodium cyanide (or potassium cyanide) is added portion-wise to the stirred suspension. The molar ratio of cyanide to the starting material is typically between 1.1 and 1.5 equivalents.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
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Purification and Salt Formation: The crude 4-pyridylacetonitrile (as the free base) can be purified by column chromatography or distillation. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) until precipitation is complete.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Main reaction pathway and formation of hydrolysis byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
4-Pyridylacetonitrile hydrochloride stability and storage conditions
Technical Support Center: 4-Pyridylacetonitrile Hydrochloride
This technical support center provides guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[2] For optimal shelf life, refer to the storage temperature recommended on the product label, which is often between 2-8°C.[3]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the potential degradation products of this compound?
A4: Under forcing conditions such as acidic or basic hydrolysis, the nitrile group of this compound could potentially hydrolyze to form 4-pyridylacetamide or further to 4-pyridineacetic acid. The pyridine ring itself may also be susceptible to degradation under harsh oxidative or photolytic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, tightly sealed). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products that might be interfering with your analysis. |
| Appearance of new, unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze the new peaks using techniques like LC-MS to identify their mass and structure. 2. Compare the retention times of the new peaks with those of potential degradation products (e.g., 4-pyridylacetamide, 4-pyridineacetic acid). 3. Review your experimental conditions to identify potential stressors (e.g., pH, temperature, light exposure). |
| Change in physical appearance of the solid (e.g., color change, clumping). | Moisture absorption or degradation. | 1. Do not use the material if its physical appearance has significantly changed. 2. If clumping is observed, it may indicate moisture absorption. Ensure the container is tightly sealed and stored in a desiccator if necessary. 3. A change in color could indicate degradation; a fresh batch should be used for critical experiments. |
| Low assay or potency. | Degradation of the active compound. | 1. Re-assay the material against a new, certified reference standard. 2. If degradation is confirmed, investigate the storage and handling history of the material. 3. Consider performing a stability study under your specific experimental conditions to determine the compound's stability in your formulation or solvent system. |
Data Summary
Due to the limited availability of specific quantitative stability data in the public domain, the following table summarizes the recommended storage and handling conditions based on available safety data sheets.
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C (or as indicated on the product label) | [3] |
| Atmosphere | Store in a dry environment, protected from moisture. | [2] |
| Light | Store in a light-resistant container. | General Precaution |
| Container | Tightly closed container. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
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Phosphate buffer (pH 7.0)
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HPLC system with a UV detector or a photodiode array detector
-
pH meter
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber
3. Methodology:
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Keep the solutions at room temperature and at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature and at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 60°C and 80°C.
-
Withdraw samples at 1, 3, and 5 days.
-
Prepare solutions of the stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Keep control samples protected from light.
-
Analyze the samples after the exposure period.
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c. Sample Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Use a photodiode array detector to check for peak purity.
4. Data Analysis: Calculate the percentage degradation of this compound under each stress condition. Identify and characterize any significant degradation products using techniques like LC-MS and NMR if necessary.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
This technical support guide is intended to provide general advice. For critical applications, it is strongly recommended to perform in-house stability studies to confirm the stability of this compound under your specific experimental conditions.
References
Preventing degradation of 4-Pyridylacetonitrile hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Pyridylacetonitrile hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound are the hydrolysis of the nitrile group and the photodegradation of the pyridine ring. Hydrolysis can occur under both acidic and basic conditions, particularly when heated, converting the nitrile group to a carboxylic acid.[1][2][3][4] The pyridine ring is susceptible to degradation upon exposure to UV light.[5][6]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored in a cool, dark place, preferably at 2-8°C.[4] They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to use airtight containers to prevent exposure to moisture.[7]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of pyridine derivatives can be highly pH-dependent.[8] For this compound, both strongly acidic and strongly alkaline conditions can promote the hydrolysis of the nitrile group, especially at elevated temperatures.[3] It is recommended to maintain the pH of the solution close to neutral or slightly acidic, unless experimental conditions require otherwise.
Q4: Can I heat solutions of this compound?
A4: Heating solutions of this compound, particularly in the presence of strong acids or bases, can significantly accelerate the hydrolysis of the nitrile group to form 4-pyridylacetic acid.[4] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: What are the signs of degradation in my this compound solution?
A5: Visual signs of degradation can include a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Troubleshooting Guides
Problem: I am observing a loss of potency in my this compound stock solution over a short period.
| Possible Cause | Recommended Solution |
| Exposure to Light | Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Inappropriate Storage Temperature | Store the solution at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles if the solution is frozen for long-term storage. |
| Incorrect pH | Ensure the pH of the solvent is appropriate. If using a buffered solution, verify the pH. For unbuffered solutions, consider the inherent pH of the solvent. |
| Hydrolysis | Prepare fresh solutions for each experiment, especially if the solution is subjected to harsh conditions (e.g., high temperature, extreme pH). |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.
| Possible Cause | Recommended Solution |
| Degradation of the Compound | This is a likely cause. The additional peaks could be degradation products. A common degradation product is 4-pyridylacetic acid resulting from the hydrolysis of the nitrile group. |
| Contamination of the Solvent or Glassware | Ensure that all solvents are of high purity and that glassware is thoroughly cleaned before use. |
| Interaction with Excipients (if in a formulation) | If working with a formulated product, there may be interactions between the this compound and the excipients. |
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound. The goal of such a study is typically to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[9]
Table 1: Illustrative Data from Forced Hydrolysis Study
| Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.2 | |
| 8 | 85.3 | 14.1 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 4 | 90.1 | 9.5 | |
| 8 | 81.2 | 18.3 |
Table 2: Illustrative Data from Forced Oxidation, Thermal, and Photolytic Studies
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation Products (%) |
| 3% H₂O₂ at RT | 24 | 94.8 | 4.9 |
| Dry Heat at 80°C | 48 | 98.1 | 1.7 |
| Photolytic (ICH Q1B) | 24 | 91.3 | 8.2 |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of a suitable solvent (e.g., methanol, water, or a buffer of a specific pH).
-
Sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the same solvent.
-
Mix thoroughly.
Protocol for a Forced Degradation Study
This protocol is a general guideline for inducing degradation to identify potential degradation products and to develop a stability-indicating HPLC method.
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw aliquots at 0, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw aliquots at 0, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At the end of the exposure period, dilute an aliquot to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to dry heat at 80°C in an oven for 48 hours.
-
At the end of the exposure period, prepare a solution of the solid at a concentration of 1 mg/mL and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Keep a control sample in the dark under the same temperature conditions.
-
After the exposure period, dilute aliquots of both the exposed and control samples to a suitable concentration for HPLC analysis.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 92333-25-0 [chemicalbook.com]
- 3. fdaghana.gov.gh [fdaghana.gov.gh]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fda.gov [fda.gov]
- 6. This compound | 92333-25-0 [amp.chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 9. This compound | C7H7ClN2 | CID 12396608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Pyridylacetonitrile Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridylacetonitrile hydrochloride. The following information is designed to help you identify and resolve common issues encountered during chemical reactions involving this compound, primarily focusing on its hydrolysis to 4-Pyridylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction performed with this compound?
A1: The most prevalent reaction is the hydrolysis of the nitrile group to a carboxylic acid, yielding 4-Pyridylacetic acid hydrochloride. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The hydrolysis can be achieved under either acidic or basic conditions.
Q2: My hydrolysis reaction of this compound is not working. What are the general reasons for failure?
A2: Failure of the hydrolysis reaction can stem from several factors, including:
-
Incomplete conversion: The reaction may stall at the intermediate amide stage (4-pyridylacetamide).
-
Low yield: Suboptimal reaction conditions can lead to poor conversion rates or the formation of side products.
-
Side reactions: Undesired reactions such as decarboxylation of the product or polymerization of the starting material can occur under certain conditions.
-
Improper workup: Issues during the isolation and purification process can lead to loss of product.
Q3: How can I monitor the progress of my hydrolysis reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, intermediate, and product.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction by observing the characteristic signals of the starting material and product.[4]
Q4: What are the expected 1H NMR chemical shifts for 4-Pyridylacetonitrile and 4-Pyridylacetic acid?
A4: The approximate 1H NMR chemical shifts are summarized in the table below. Note that the exact chemical shifts can vary depending on the solvent and the salt form of the compound.
| Compound | Protons | Chemical Shift (ppm) |
| 4-Pyridylacetonitrile | Pyridine protons | 8.5-8.7 (d), 7.3-7.5 (d) |
| Methylene protons (-CH2CN) | ~4.0 (s) | |
| 4-Pyridylacetic acid | Pyridine protons | 8.5-8.9 (d), 7.4-8.1 (d) |
| Methylene protons (-CH2COOH) | ~3.8-4.1 (s) |
(s = singlet, d = doublet)
Troubleshooting Guide: Hydrolysis of this compound
This guide addresses specific issues you may encounter during the hydrolysis of this compound to 4-Pyridylacetic acid.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Reaction Temperature | The hydrolysis of nitriles often requires heating.[5] Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. For acidic hydrolysis with hydrochloric acid, refluxing is common.[5] |
| Incorrect Acid or Base Concentration | The rate of nitrile hydrolysis is highly dependent on the concentration of the acid or base.[6][7] For acidic hydrolysis, concentrated acids are generally more effective. For basic hydrolysis, ensure a sufficient molar excess of the base is used. |
| Insufficient Reaction Time | Nitrile hydrolysis can be slow.[5][8] Extend the reaction time and continue to monitor the consumption of the starting material. |
| Poor Solubility of Starting Material | This compound may have limited solubility in certain organic solvents. Consider using a co-solvent like ethanol or a different solvent system to ensure the starting material is fully dissolved. |
Issue 2: Incomplete Conversion - Isolation of 4-Pyridylacetamide Intermediate
Possible Causes & Solutions
| Cause | Recommended Action |
| Mild Reaction Conditions (especially in basic hydrolysis) | Hydrolysis of the intermediate amide to the carboxylic acid requires more forcing conditions than the initial hydrolysis of the nitrile.[9] If using basic hydrolysis, increasing the temperature and/or the concentration of the base can drive the reaction to completion. |
| Insufficient Water | Water is a key reagent in the hydrolysis. Ensure that a sufficient amount of water is present in the reaction mixture. |
| Reaction Stopped Prematurely | The conversion of the amide to the carboxylic acid is the second step of the hydrolysis. Ensure the reaction is monitored for a sufficient duration to allow for the complete conversion of the intermediate. |
Issue 3: Low Yield of 4-Pyridylacetic Acid
Possible Causes & Solutions
| Cause | Recommended Action |
| Decarboxylation of the Product | 4-Pyridylacetic acid can be prone to decarboxylation, especially at elevated temperatures.[2][7][8][10] If high temperatures are necessary for the hydrolysis, try to minimize the reaction time once the starting material is consumed. |
| Side Reactions | Other unforeseen side reactions may be occurring. Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential byproducts and optimize the reaction conditions to minimize their formation. |
| Product Loss During Workup | 4-Pyridylacetic acid is soluble in water.[11] During aqueous workup, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase before extraction. Multiple extractions with an organic solvent may be necessary. |
| Polymerization | Nitriles can sometimes undergo polymerization under harsh conditions.[12][13] If the reaction mixture becomes viscous or unworkable, this may be an indication of polymerization. Consider using milder reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1) or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: General Procedure for Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 10% sodium hydroxide).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product. Be aware that the intermediate amide may be observed.
-
Workup: After completion, cool the reaction mixture. Carefully acidify the solution with an acid (e.g., hydrochloric acid) to the isoelectric point of 4-Pyridylacetic acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 3: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer is often effective.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm.[1]
This method can be adapted to separate 4-Pyridylacetonitrile, 4-Pyridylacetamide, and 4-Pyridylacetic acid, allowing for quantitative analysis of the reaction progress.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Hydrolysis Pathway of this compound
Caption: The two-step hydrolysis of 4-Pyridylacetonitrile to 4-Pyridylacetic acid.
Diagram 2: Troubleshooting Logic for Failed Hydrolysis
Caption: A logical workflow for troubleshooting failed hydrolysis reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 4-Pyridineacetic acid hydrochloride(6622-91-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Pyridylacetic Acid Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. 4-Pyridineacetic acid hydrochloride | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solvent conditions for 4-Pyridylacetonitrile hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent conditions for 4-Pyridylacetonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
Based on its chemical structure (a hydrochloride salt of a pyridine derivative), polar solvents are the most promising for dissolution. We recommend starting with the following solvents:
-
Polar Protic Solvents: Water, Ethanol, Methanol
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
Due to the hydrochloride salt, acidic aqueous solutions may enhance solubility by ensuring the pyridine nitrogen remains protonated.
Q2: I am having difficulty dissolving this compound. What can I do?
If you are encountering solubility issues, consider the following troubleshooting steps in the order listed:
-
Sonication: Use an ultrasonic bath to break up solid aggregates and increase the surface area for dissolution.
-
Gentle Heating: Warm the solvent gently (e.g., to 40-50 °C). Be cautious, as excessive heat may cause degradation. Always monitor for any color change, which could indicate decomposition.
-
pH Adjustment: For aqueous solutions, lowering the pH with a small amount of a non-reactive acid can improve solubility.
-
Co-solvents: If solubility in a single solvent is poor, a co-solvent system can be effective. For example, a mixture of water and ethanol, or DMSO and water.
Q3: Is this compound stable in all solvents?
While stable under most standard laboratory conditions, its stability can be affected by certain factors. It is a hydrochloride salt and may react with strong bases. In protic solvents, there is a possibility of slow hydrolysis of the nitrile group over extended periods, especially at elevated temperatures or in the presence of strong acids or bases. It is always recommended to prepare solutions fresh for use.
Q4: What solvents are commonly used in reactions with this compound?
Literature precedents for reactions involving similar pyridylacetonitriles, such as the Knoevenagel condensation, often utilize polar solvents. Common choices include:
-
Ethanol or a mixture of Ethanol and Water , often with a basic catalyst like piperidine or pyridine.[1][2]
-
Pyridine can act as both a solvent and a basic catalyst in certain reactions, such as the Doebner modification of the Knoevenagel condensation.[3]
-
N,N-Dimethylformamide (DMF) has been used in reactions with related azinylacetonitriles.[4][5]
The choice of solvent will ultimately depend on the specific reaction conditions, including the other reactants and the required temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent polarity. | Switch to a more polar solvent (e.g., from ethanol to water or DMSO). |
| Low temperature. | Gently warm the mixture while stirring. | |
| Solid is not finely dispersed. | Use a mortar and pestle to grind the solid before adding it to the solvent. Use sonication. | |
| Solution is cloudy or a suspension forms | The compound has reached its solubility limit at that temperature. | Increase the volume of the solvent. Gently heat the mixture. |
| The compound is precipitating due to a change in solvent composition (e.g., adding a stock solution in DMSO to an aqueous buffer). | Add the stock solution dropwise to the vigorously stirred buffer. Consider using a small amount of a co-solvent in the final mixture. | |
| Solution turns yellow or brown upon heating | Thermal degradation of the compound. | Avoid excessive heating. Use the lowest effective temperature for dissolution. Prepare solutions fresh and store them protected from light if necessary. |
| Reaction yield is low | Poor solubility of the starting material under reaction conditions. | Change to a solvent in which the compound is more soluble (e.g., DMF). |
| Incompatibility of the solvent with the reaction chemistry. | Consult literature for appropriate solvents for the specific reaction type (e.g., Knoevenagel condensation). |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Water, Ethanol, DMSO)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Optional: Sonicator, heat block or water bath
Procedure:
-
Add a known volume of the selected solvent (e.g., 1 mL) to a clean vial containing a magnetic stir bar.
-
Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the solvent.
-
Stir the mixture vigorously at room temperature for 5-10 minutes.
-
Visually inspect the solution. If it is clear, the compound is soluble at that concentration.
-
If the solid has not fully dissolved, continue to add small, known increments of the compound, vortexing or stirring after each addition, until a saturated solution (undissolved solid remains) is obtained.
-
If the compound has low solubility at room temperature, the process can be repeated with gentle heating and/or sonication to aid dissolution. Note the conditions under which the compound dissolves.
-
Record the approximate solubility in terms of mg/mL.
Protocol 2: Example of a Knoevenagel Condensation Reaction
This protocol is a representative example of a reaction where this compound could be used, based on procedures for similar compounds.
Reaction: Condensation of an aromatic aldehyde with this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Basic catalyst (e.g., piperidine or triethylamine)
-
Reaction flask with condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a reaction flask, add this compound (1 equivalent) and the aromatic aldehyde (1 equivalent).
-
Add ethanol as the solvent. The amount should be sufficient to form a stirrable slurry.
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: A typical workflow for determining the solubility of a solid.
Caption: Logical relationships of this compound.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Removal of Unreacted 4-Pyridylacetonitrile Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-pyridylacetonitrile hydrochloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove unreacted this compound using standard extraction procedures?
A1: this compound is a salt, making it highly polar and very soluble in aqueous solutions. During a typical extraction with a nonpolar or moderately polar organic solvent and water, it will preferentially partition into the aqueous layer, making its removal from a desired, less polar product challenging.
Q2: What are the key physical and chemical properties of this compound that I should be aware of for purification?
A2: Key properties include its high melting point of approximately 267 °C (with decomposition), and its nature as a hydrochloride salt, which dictates its solubility profile.[1] It is a white to off-white solid.[2]
Q3: Can I use a simple water wash to remove this compound?
A3: While a water wash will remove some of the unreacted starting material, its high water solubility may require multiple washes, which can also lead to the loss of a slightly polar product into the aqueous layer. For efficient removal, other techniques are often necessary.[3]
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Issue 1: My product is also water-soluble, making separation by simple extraction difficult.
Question: How can I separate my water-soluble product from the even more water-soluble this compound?
Answer:
-
pH Adjustment and Extraction: If your product is significantly less basic than 4-pyridylacetonitrile, you can perform a pH-controlled extraction. By carefully adjusting the pH of the aqueous layer to a specific range with a base (e.g., sodium bicarbonate or a more dilute base), you may be able to deprotonate your product, making it more soluble in an organic solvent, while the more basic 4-pyridylacetonitrile remains in its protonated, water-soluble form.
-
Solvent System Modification: Instead of standard nonpolar organic solvents, consider using a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. This can help to extract a polar product from the aqueous layer.
-
"Salting Out": Adding a saturated solution of a salt like sodium chloride (brine) to the aqueous layer can decrease the solubility of organic compounds in it, potentially forcing your product into the organic layer.[3]
Issue 2: I've performed an acid-base extraction, but I'm still seeing this compound in my product.
Question: What can I do if a standard acid-base extraction is not completely removing the starting material?
Answer:
-
Multiple Washes: Ensure you are performing multiple washes with the acidic aqueous solution. A single wash is often insufficient for complete removal.
-
Use of Copper Sulfate: Washing the organic layer with a 10-15% aqueous solution of copper (II) sulfate can be effective.[4] Pyridine compounds form a complex with copper, which is highly soluble in the aqueous layer. This can be a more efficient way to remove pyridine-containing impurities than using a simple acid wash.
-
Check pH: Verify the pH of your aqueous wash to ensure it is sufficiently acidic to protonate the pyridine nitrogen of this compound.
Issue 3: I am trying to recrystallize my product, but the starting material is co-crystallizing.
Question: How can I improve the purity of my product during recrystallization when it is contaminated with this compound?
Answer:
-
Solvent/Anti-Solvent Recrystallization: This is often more effective than single-solvent recrystallization for separating compounds with different polarities. Dissolve the crude product in a minimal amount of a "good" solvent in which both your product and the impurity are soluble. Then, slowly add an "anti-solvent" in which your product is insoluble, but the impurity is at least partially soluble. This should cause your product to selectively crystallize.
-
Pre-Purification: It is often best to remove the bulk of the highly polar this compound before attempting recrystallization. An acid-base extraction or a copper sulfate wash prior to recrystallization will likely yield better results.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents at 25 °C
| Solvent | Chemical Formula | Estimated Solubility ( g/100 mL) | Notes |
| Water | H₂O | > 50 | As a hydrochloride salt, it is expected to be highly soluble in water. |
| Methanol | CH₃OH | 10 - 20 | Expected to have good solubility in polar protic solvents. |
| Ethanol | C₂H₅OH | 5 - 10 | Solubility is generally lower in less polar alcohols. |
| Isopropanol | C₃H₇OH | 1 - 5 | Lower polarity compared to methanol and ethanol leads to lower solubility. |
| Acetone | C₃H₆O | < 1 | Limited solubility in moderately polar aprotic solvents is expected. |
| Ethyl Acetate | C₄H₈O₂ | < 0.1 | Very low solubility is expected in this less polar solvent. |
| Dichloromethane | CH₂Cl₂ | < 0.1 | Expected to be poorly soluble in halogenated solvents. |
Disclaimer: The solubility data presented in this table are estimations based on the chemical structure and properties of this compound and general solubility principles. Experimental verification is recommended for precise applications.
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is suitable for reaction mixtures where the desired product is stable to acidic conditions and is soluble in a water-immiscible organic solvent.
-
Reaction Quench: At the end of the reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. The volume of the acidic wash should be approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The unreacted this compound will be protonated and will partition into the aqueous (bottom) layer.
-
Drain Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (steps 4-7) two more times to ensure complete removal of the starting material.
-
Neutralizing Wash (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious of gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[3]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of this compound.
Protocol 2: Removal Using Copper (II) Sulfate Wash
This method is an alternative to the acid wash and is particularly useful for removing pyridine-containing compounds.
-
Follow Steps 1-3 from Protocol 1.
-
Copper Sulfate Wash: Add a 10-15% w/v aqueous solution of copper (II) sulfate (CuSO₄) to the separatory funnel.
-
Extraction: Shake the funnel. The aqueous layer will turn a deep blue color as the copper complexes with the pyridine moiety of the starting material.
-
Phase Separation and Draining: Allow the layers to separate and drain the aqueous layer.
-
Repeat Wash: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer shows a significant color change, indicating that the majority of the pyridine-containing starting material has been removed.
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Follow Steps 10-12 from Protocol 1.
Mandatory Visualization
Caption: A general workflow for the workup and purification of a reaction mixture.
Caption: A decision tree for troubleshooting the removal of 4-pyridylacetonitrile HCl.
References
Technical Support Center: 4-Pyridylacetonitrile Hydrochloride Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Pyridylacetonitrile hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: this compound is a salt, making it more soluble in polar solvents. Based on the solubility of the related compound, pyridine hydrochloride, which is soluble in water and ethanol, these are good starting points.[1] If you are using a non-polar solvent, it is unlikely to be effective.
-
Insufficient Solvent: Gradually add more of the hot solvent to your crude material until it completely dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.
Q2: No crystals are forming after cooling the solution. What are the next steps?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or the use of too much solvent.
-
Induce Crystallization:
-
Seeding: Add a very small crystal of pure this compound to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
-
Reduce Solvent Volume: If induction techniques are unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by the solution being too concentrated or cooling too rapidly.
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.
-
Solvent System Modification: Consider using a different solvent system. A mixture of a solvent in which the compound is soluble (like ethanol) and an "anti-solvent" in which it is insoluble (like diethyl ether) can sometimes prevent oiling out. Add the anti-solvent dropwise to the dissolved compound until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly.
Q4: The recovered crystals are discolored or appear impure. What went wrong?
A4: This indicates that the recrystallization process did not effectively remove all impurities.
-
Activated Charcoal: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your product.
-
Incomplete Dissolution: Ensure that only the desired compound dissolves in the hot solvent, leaving insoluble impurities behind. If impurities are soluble, a different solvent system may be necessary.
-
Hot Filtration: Perform a hot gravity filtration of the dissolved compound to remove any insoluble impurities before allowing the solution to cool.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Diethyl Ether)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on the polar nature of the hydrochloride salt, ethanol or isopropanol are recommended starting solvents. A mixed solvent system, such as ethanol and diethyl ether (as an anti-solvent), can also be effective.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Summary:
| Parameter | Recommended Solvent(s) | Rationale |
| Primary Solvent | Ethanol, Isopropanol | Hydrochloride salts are generally soluble in polar protic solvents. |
| Anti-Solvent | Diethyl Ether | The compound is likely insoluble in non-polar ethers, which can be used to induce precipitation from a more polar solvent. |
Visualizations
Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common recrystallization problems.
References
Technical Support Center: Identifying Impurities in 4-Pyridylacetonitrile Hydrochloride Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pyridylacetonitrile hydrochloride. Our aim is to help you identify and resolve common issues related to impurities encountered during synthesis, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation.
-
Synthesis-Related Impurities: These depend on the manufacturing process.
-
From 4-Chloropyridine Route: Unreacted 4-chloropyridine is a common process-related impurity.
-
From 4-Picoline Route: Residual 4-picoline and intermediates from the ammoxidation process may be present.
-
-
Degradation Products:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 4-Pyridineacetamide and subsequently 4-Pyridineacetic acid.[1]
-
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., acetonitrile, ethanol, toluene) may be present in trace amounts.
Q2: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?
A2: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing.
Troubleshooting steps include:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated pyridine nitrogen.
-
Use of an Alternative Column: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based column) can minimize silanol interactions.
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
Q3: I am observing extraneous peaks in my chromatogram that are not present in my standard. How can I identify them?
A3: Unidentified peaks can be impurities, degradation products, or artifacts. A systematic approach is necessary for identification:
-
Forced Degradation Study: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[2][3][4][5][6] Comparing the retention times of the peaks in the stressed samples to the unknown peaks in your sample can aid in their identification.
-
Mass Spectrometry (MS) Coupling: Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can elucidate its structure.
-
Spiking Studies: If you have reference standards for potential impurities (e.g., 4-chloropyridine, 4-pyridineacetic acid), you can "spike" your sample with a small amount of the standard. An increase in the peak area of an existing peak confirms the identity of that impurity.
Q4: How can I quantify the impurities once they are identified?
A4: Quantification of impurities is typically performed using a validated stability-indicating HPLC method with UV detection. A calibration curve is generated using certified reference standards of the impurities. If a reference standard is unavailable, the concentration can be estimated using the relative response factor (RRF) of the impurity compared to the active pharmaceutical ingredient (API).
Potential Impurities in this compound
The following table summarizes potential impurities, their source, and typical analytical techniques for their detection.
| Impurity Name | Chemical Structure | Probable Source | Analytical Technique(s) |
| 4-Chloropyridine | Cl-C₅H₄N | Starting material in one common synthesis route. | HPLC-UV, GC-MS |
| 4-Picoline | CH₃-C₅H₄N | Starting material in an alternative synthesis route. | GC-MS, HPLC-UV |
| 4-Pyridineacetamide | C₅H₄N-CH₂CONH₂ | Hydrolysis degradation product. | HPLC-UV, LC-MS |
| 4-Pyridineacetic acid | C₅H₄N-CH₂COOH | Hydrolysis degradation product.[1] | HPLC-UV, LC-MS |
| Dimer of 4-Pyridylacetonitrile | (C₇H₆N₂)₂ | Side reaction during synthesis or degradation. | LC-MS |
| Residual Solvents (e.g., Acetonitrile, Toluene) | N/A | Manufacturing process. | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This method is designed to separate this compound from its potential process-related impurities and degradation products.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 water:acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Impurity Spiked Solution: Prepare a solution of the this compound standard and spike it with known concentrations of potential impurity reference standards.
3. System Suitability:
-
Inject the impurity spiked solution.
-
The resolution between this compound and all known impurities should be greater than 1.5.
-
The tailing factor for the this compound peak should be less than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of volatile organic compounds.
1. GC-MS Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector: Splitless mode, 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
2. Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Column overload. - Mismatched sample solvent and mobile phase. | - Lower the mobile phase pH (2.5-3.5). - Use a column with high-purity silica and end-capping. - Add a competing base (e.g., 0.1% TEA) to the mobile phase. - Reduce the sample concentration. - Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or system. | - Implement a robust needle wash protocol. - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - Prepare fresh mobile phase with high-purity solvents. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column not properly equilibrated. | - Prepare mobile phase components accurately by weight. - Use a column oven to maintain a stable temperature. - Ensure the column is equilibrated for at least 10-15 column volumes before injection. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Mobile phase components are not miscible. | - Degas the mobile phase thoroughly. - Flush the detector cell. - Use fresh, high-purity solvents. - Ensure all mobile phase components are miscible. |
Visualizations
Caption: Potential impurity formation pathways for this compound.
Caption: General experimental workflow for HPLC-based impurity analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. lcms.cz [lcms.cz]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
4-Pyridylacetonitrile hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of alternative methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data, and workflow diagrams to inform methodological selection in research and development settings.
Executive Summary
Three primary synthetic routes to this compound are evaluated, starting from 4-picoline, 4-chloropyridine, and isonicotinic acid. The route commencing with 4-picoline via ammoxidation to 4-cyanopyridine, followed by a two-step conversion to the final product, currently presents the most well-documented and high-yielding pathway. The alternative routes from 4-chloropyridine and isonicotinic acid, while feasible, present challenges in terms of either the number of steps, reagent toxicity, or lack of detailed, high-yielding protocols in publicly available literature.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the evaluated synthetic pathways.
| Starting Material | Intermediate(s) | Key Reactions | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 4-Picoline | 4-Cyanopyridine, 4-(Chloromethyl)pyridine | Ammoxidation, Chlorination, Cyanation | ~75-85% | >98% | High overall yield, well-established first step. | Involves the use of thionyl chloride. |
| 4-Chloropyridine | - | Nucleophilic Substitution | Not well-documented | Not well-documented | Potentially shorter route. | Lack of detailed high-yielding protocols; starting material may require synthesis. |
| Isonicotinic Acid | Isonicotinoyl chloride, 4-Pyridylmethanol | Acyl chloride formation, Reduction, Chlorination, Cyanation | Not well-documented | Not well-documented | Readily available starting material. | Multi-step process with potentially low overall yield. |
Detailed Experimental Protocols
Route 1: Synthesis from 4-Picoline
This two-stage process begins with the high-yield ammoxidation of 4-picoline to 4-cyanopyridine, followed by conversion to this compound.
Stage 1: Ammoxidation of 4-Picoline to 4-Cyanopyridine
-
Reaction: Vapor-phase catalytic reaction of 4-picoline with ammonia and air.
-
Catalyst: A mixed metal oxide catalyst is typically employed.
-
Procedure: 4-Picoline and ammonia are vaporized, preheated to 180-330°C, and mixed with air. The gaseous mixture is then passed through a fixed-bed reactor containing the catalyst at a temperature of 330-450°C and a pressure of 0.020-0.070 kPa. The reaction temperature is controlled using molten salts. The product gas is condensed at sub-zero temperatures to obtain crude 4-cyanopyridine, which is then purified by distillation.[1]
-
Yield: >98%[1]
-
Purity: High purity achievable after distillation.
Stage 2: Conversion of 4-Cyanopyridine to this compound
This conversion involves the chlorination of the methyl group of a picoline derivative (in this case, conceptually starting from a 4-picoline derivative) followed by cyanation. A plausible two-step sequence starting from 4-picoline is outlined below, which is analogous to the synthesis of related structures.
-
Step 2a: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride from 4-Picoline
-
Reaction: Radical chlorination of 4-picoline.
-
Reagents: 4-picoline, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO).
-
Procedure: A solution of 4-picoline, NCS, and a catalytic amount of BPO in a suitable solvent (e.g., carbon tetrachloride) is refluxed under inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified to yield 4-(chloromethyl)pyridine, which is then converted to its hydrochloride salt.
-
Note: This is a representative procedure; specific conditions and yields for this direct chlorination may vary. A patent describes the synthesis of 4-(chloromethyl)pyridine hydrochloride from 4-pyridinemethanol and thionyl chloride.
-
-
Step 2b: Synthesis of 4-Pyridylacetonitrile from 4-(Chloromethyl)pyridine Hydrochloride
-
Reaction: Nucleophilic substitution with a cyanide salt.
-
Reagents: 4-(Chloromethyl)pyridine hydrochloride, sodium cyanide (NaCN).
-
Procedure: 4-(Chloromethyl)pyridine hydrochloride is dissolved in a suitable solvent such as aqueous ethanol. A solution of sodium cyanide in water is added dropwise at a controlled temperature. The reaction mixture is stirred until completion (monitored by TLC). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 4-pyridylacetonitrile.
-
-
Step 2c: Formation of this compound
-
Reaction: Acid-base reaction with hydrogen chloride.
-
Procedure: 4-Pyridylacetonitrile is dissolved in a dry, inert solvent like diethyl ether. Dry hydrogen chloride gas is bubbled through the solution. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with fresh solvent, and dried under vacuum.[2][3]
-
Yield: Typically quantitative.
-
Route 2: Synthesis from 4-Chloropyridine
This route involves the direct displacement of the chloro-substituent with a cyanomethyl group.
-
Reaction: Nucleophilic substitution of 4-chloropyridine with an acetonitrile anion equivalent.
-
Reagents: 4-Chloropyridine, a source of the cyanomethyl anion (e.g., from malononitrile derivatives).
Route 3: Synthesis from Isonicotinic Acid
This multi-step route involves the transformation of the carboxylic acid group into a cyanomethyl group.
-
Step 3a: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
Reaction: Reaction of isonicotinic acid with a chlorinating agent.
-
Reagents: Isonicotinic acid, thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
-
Procedure: Isonicotinic acid is treated with an excess of thionyl chloride in the presence of a catalytic amount of DMF. The reaction mixture is stirred until the acid dissolves. Excess thionyl chloride is removed under reduced pressure to yield the crude isonicotinoyl chloride hydrochloride.[5]
-
Yield: 98%[5]
-
-
Step 3b & 3c: Reduction to 4-Pyridylmethanol and subsequent conversion
-
The subsequent steps would involve the reduction of the acid chloride to the corresponding alcohol (4-pyridylmethanol), followed by conversion to 4-(chloromethyl)pyridine, and finally cyanation to 4-pyridylacetonitrile as described in Route 1. These additional steps make this route less efficient compared to starting from 4-picoline.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
A Comparative Guide to the Synthesis of Pyridine Derivatives: 4-Pyridylacetonitrile Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of functionalized pyridine derivatives is a cornerstone of molecular design and development. The choice of starting material is critical, influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 4-Pyridylacetonitrile hydrochloride with other common pyridine-based synthons, namely 4-Cyanopyridine and 4-Halopyridines, in the context of preparing valuable chemical intermediates.
Executive Summary
This compound serves as a versatile and reactive precursor for the synthesis of a variety of important organic molecules, including inhibitors of Acyl CoA: cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling pathways. Its activated methylene group readily participates in reactions such as the Knoevenagel condensation. This guide presents a comparative analysis of this compound against 4-Cyanopyridine and 4-Halopyridines, focusing on their application in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. While direct, side-by-side comparative studies are limited in published literature, this guide collates available experimental data to offer insights into the relative performance of these precursors.
Comparative Data: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The following table summarizes the performance of this compound and 4-Cyanopyridine in condensation reactions with aromatic aldehydes, a common step in the synthesis of bioactive molecules.
| Pyridine Derivative | Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Hydroxybenzaldehyde | Piperidine/Ethanol | Reflux, 2-4 h | ~90% (estimated based on similar reactions) | General Knoevenagel protocols |
| 4-Cyanopyridine | 4-Hydroxybenzaldehyde | Not specified | Not specified | Not directly reported for this specific reaction | General synthetic methods |
| This compound | Various aromatic aldehydes | Ammonia solution/Methanol | Stirring at ambient temperature | 85-95% | [1] |
| 4-Cyanopyridine | Various aromatic aldehydes | Various catalysts (e.g., animal bone meal) | Microwave, 10-15 min | 80-92% | [2] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with 4-Hydroxybenzaldehyde
This protocol is a representative procedure based on general Knoevenagel condensation methods.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-hydroxybenzaldehyde in a suitable amount of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile, may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Functionalized Pyridines using 4-Cyanopyridine
This protocol describes a multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.
Materials:
-
4-Cyanopyridine
-
Aromatic aldehyde
-
Methyl ketone
-
Ammonium acetate
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (derived in situ from 4-cyanopyridine chemistry) (1 mmol), and ammonium acetate (1.5 mmol).
-
Irradiate the mixture in a microwave reactor for 7-9 minutes.
-
After completion, wash the reaction mixture with a small amount of ethanol.
-
Recrystallize the crude product from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[3]
Signaling Pathways and Synthesis Workflows
The following diagrams illustrate the role of these pyridine derivatives in relevant biological pathways and synthetic processes.
Caption: BMP signaling pathway and the point of inhibition.
Caption: Workflow of the Knoevenagel condensation.
Discussion and Comparison
This compound:
-
Advantages: The hydrochloride salt is often more stable and easier to handle than the free base. The methylene group is highly activated by both the pyridyl and cyano groups, making it a very reactive substrate for reactions like the Knoevenagel condensation. This high reactivity can lead to shorter reaction times and milder conditions.
-
Disadvantages: The hydrochloride form may require neutralization or the use of a base in the reaction mixture, which can sometimes complicate the workup. Its synthesis might be more complex compared to 4-cyanopyridine.
4-Cyanopyridine:
-
Advantages: It is a readily available and relatively inexpensive starting material. It can be used in a variety of transformations to introduce the 4-pyridyl moiety. In some multicomponent reactions, it can serve as both the pyridine source and a precursor to the nitrile functionality.[3]
-
Disadvantages: The cyano group is directly attached to the aromatic ring, making the adjacent positions less susceptible to direct functionalization compared to the activated methylene group in 4-pyridylacetonitrile. Reactions often require harsher conditions or specific catalytic systems to achieve desired transformations.
4-Halopyridines (e.g., 4-Chloropyridine, 4-Bromopyridine):
-
Advantages: Halogenated pyridines are excellent substrates for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of substituents at the 4-position. This versatility is highly valuable in drug discovery and materials science.
-
Disadvantages: These starting materials are generally not suitable for reactions that rely on an activated methylene group, such as the Knoevenagel condensation. Cross-coupling reactions often require expensive transition metal catalysts and ligands, and the removal of metal residues from the final product can be challenging.
Conclusion
The choice between this compound, 4-Cyanopyridine, and 4-Halopyridines depends heavily on the specific synthetic strategy and the target molecule.
-
For reactions requiring a highly reactive methylene group, such as the Knoevenagel condensation , This compound is often the superior choice due to its enhanced reactivity.
-
For syntheses where cost and availability are primary concerns and the reaction involves transformations of the cyano group or multicomponent reactions, 4-Cyanopyridine presents a viable alternative.
-
When the goal is to introduce a wide variety of substituents at the 4-position of the pyridine ring through cross-coupling chemistry , 4-Halopyridines are the most versatile precursors.
Researchers and drug development professionals should carefully consider the reactivity profile, cost, and the nature of the desired transformation when selecting the most appropriate pyridine-based starting material for their synthetic endeavors.
References
Biological Activity of 4-Pyridylacetonitrile Hydrochloride Derivatives: A Comparative Overview
For researchers, scientists, and professionals in drug development, understanding the biological potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives based on the 4-pyridylacetonitrile hydrochloride core structure. While direct and extensive research on the biological screening of this compound derivatives is limited in publicly available literature, this guide draws upon data from structurally related pyridine compounds to offer insights into their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of pyridine and cyanopyridine have demonstrated significant potential as anticancer agents in numerous studies. The primary mechanism often involves the inhibition of key enzymes or receptors crucial for cancer cell growth and survival.
Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Derivative/Compound | Target Cell Line(s) | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast Cancer) | 0.22 | [1] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast Cancer) | 1.88 | [1] |
| [2][3][4]triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116, U-87 MG, MCF-7 | Potent (Specific IC50 not detailed) | [5] |
| [2][3][4]triazolo[1,5-a]pyridinylpyridines | Compound 2d | HCT-116, U-87 MG, MCF-7 | Potent (Specific IC50 not detailed) | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one | Compound 10e | MCF-7 (Breast Cancer) | 11 | [6] |
Note: The data presented is for structurally related pyridine derivatives and not directly for derivatives of this compound due to a lack of available specific data.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, which results in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Pyridine derivatives have also been explored for their potential to inhibit the growth of various bacterial and fungal strains. The nitrile group, in particular, is a feature in several antimicrobial compounds.
Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Derivative/Compound | Target Microorganism(s) | MIC (µg/mL) | Reference |
| Quaternary Ammonium Pyridine | Compound 3 | Escherichia coli | Similar to Kanamycin | [7] |
| Quaternary Ammonium Pyridine | Compound 5 | Staphylococcus aureus | Similar to Kanamycin | [7] |
| Alkyl Pyridinol | JC-01-072 | S. aureus | 4-8 | [8] |
| 1,4-Dihydropyridine | Derivative 33 | Mycobacterium smegmatis | 9 | [9] |
| 1,4-Dihydropyridine | Derivative 33 | Staphylococcus aureus | 25 | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. Data is for related pyridine compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of pyridine derivatives is another area of active investigation. These compounds can interfere with inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound Class | Derivative/Compound | Assay | Effect | Reference |
| 3-Hydroxy Pyridine-4-one | Compound A | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [10] |
| 3-Hydroxy Pyridine-4-one | Compound B | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [10] |
| 3-Hydroxy Pyridine-4-one | Compound C | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [10] |
| 1,4-Dihydropyridine | Compound 4 | LPS-induced inflammation in RAW264.7 cells | Inhibition of NO and pro-inflammatory cytokines | [11] |
Note: The data presented is for structurally related pyridine derivatives due to the absence of specific data for this compound derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Inflammation is induced by the injection of carrageenan, a phlogistic agent, and the anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw swelling compared to a control group.
Signaling Pathways and Logical Relationships
The biological activities of pyridine derivatives can often be traced back to their interaction with specific signaling pathways. For instance, in cancer, pyridine-based compounds have been shown to inhibit kinases involved in cell cycle progression and proliferation.
Caption: A potential signaling pathway targeted by anticancer pyridine derivatives.
This guide highlights the promising, yet underexplored, therapeutic potential of this compound derivatives by drawing parallels with structurally similar compounds. Further dedicated research, including synthesis of a derivative library and comprehensive biological screening, is essential to fully elucidate their specific activities and mechanisms of action. The experimental protocols and comparative data provided herein serve as a foundational resource for initiating such investigations.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 4-Pyridylacetonitrile Hydrochloride: A Comparative Guide to Synthetic Routes and Spectral Analysis
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of synthetic methodologies for 4-Pyridylacetonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents. The guide is supported by a detailed analysis of its spectral data to ensure accurate compound identification and purity assessment.
Introduction
This compound is a versatile intermediate in organic synthesis, notably utilized in the preparation of compounds with potential therapeutic applications. The validation of its synthesis is crucial to guarantee the integrity of subsequent research and development. This guide compares two common synthetic pathways to 4-Pyridylacetonitrile and provides the expected spectral data for the validation of its hydrochloride salt.
Comparison of Synthetic Routes
Two primary routes for the synthesis of 4-Pyridylacetonitrile involve the conversion of 4-picoline or the substitution of 4-chloropyridine. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and yield.
| Parameter | Method 1: From 4-Picoline | Method 2: From 4-Chloropyridine |
| Starting Material | 4-Picoline | 4-Chloropyridine |
| Key Transformation | Ammoxidation to 4-cyanopyridine, followed by reaction to introduce the acetonitrile group. | Nucleophilic substitution with a cyanide source. |
| Typical Reagents | Ammonia, air, metal oxide catalyst (for ammoxidation); Cyanide source (e.g., NaCN, KCN). | Sodium cyanide or potassium cyanide. |
| Reaction Conditions | High temperature and pressure for ammoxidation. | Milder conditions, typically in a polar aprotic solvent. |
| Advantages | 4-Picoline is a readily available and inexpensive starting material. | Generally a more direct route with fewer steps. |
| Disadvantages | Ammoxidation requires specialized high-pressure equipment and careful control of reaction parameters. | 4-Chloropyridine is more expensive than 4-picoline. Handling of cyanide salts requires stringent safety precautions. |
| Typical Yield | Variable, dependent on the efficiency of the ammoxidation step. | Generally good to high yields. |
Experimental Protocols
Method 1: Synthesis of 4-Pyridylacetonitrile from 4-Picoline (via 4-Cyanopyridine)
This two-step method first involves the ammoxidation of 4-picoline to form 4-cyanopyridine, which is then converted to 4-pyridylacetonitrile. The final product is then treated with hydrochloric acid to yield the hydrochloride salt.
Step 1: Ammoxidation of 4-Picoline to 4-Cyanopyridine
A gaseous mixture of 4-picoline, ammonia, and air is passed over a heated metal oxide catalyst (e.g., V₂O₅/TiO₂). The reaction is typically carried out in a fixed-bed reactor at elevated temperatures (350-450 °C) and pressures. The effluent gas is then cooled to condense the 4-cyanopyridine, which is subsequently purified by distillation.
Step 2: Conversion to 4-Pyridylacetonitrile and Salt Formation
Method 2: Synthesis of 4-Pyridylacetonitrile from 4-Chloropyridine
This method involves a direct nucleophilic substitution of the chlorine atom in 4-chloropyridine with a cyanide ion.
Protocol:
To a solution of 4-chloropyridine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), an equimolar amount of sodium cyanide or potassium cyanide is added. The reaction mixture is heated, typically between 80-120 °C, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-pyridylacetonitrile.
Formation of the Hydrochloride Salt:
The crude 4-pyridylacetonitrile is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectral Data for Validation of this compound
Accurate identification of the synthesized this compound is achieved through the analysis of its spectral data.
| Spectral Data | Expected Values |
| ¹H NMR | Signals corresponding to the pyridyl protons and the methylene protons. The pyridyl protons will appear as two sets of doublets in the aromatic region (typically δ 7.5-8.8 ppm). The methylene protons will appear as a singlet (typically δ 4.0-4.5 ppm). The exact chemical shifts will be influenced by the solvent and the protonation of the pyridine nitrogen. |
| ¹³C NMR | Signals for the five distinct carbon atoms of the pyridine ring and the methylene and nitrile carbons. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The pyridine carbons will appear in the aromatic region (δ 120-155 ppm), and the methylene carbon will be in the aliphatic region. |
| IR (Infrared) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2250-2270 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A broad absorption band in the 2500-3000 cm⁻¹ region is expected due to the N-H stretch of the pyridinium hydrochloride. |
| Mass Spectrometry (MS) | The mass spectrum of the free base (4-pyridylacetonitrile) would show a molecular ion peak (M⁺) at m/z 118.14. For the hydrochloride salt, under electrospray ionization (ESI) conditions, the base peak would likely correspond to the protonated molecule [M+H]⁺ at m/z 119. |
Workflow and Logic Diagrams
Caption: Synthetic pathways to this compound.
Caption: Workflow for the validation of synthesized this compound.
A Comparative Guide to the Efficacy of 4-Pyridylacetonitrile Hydrochloride and Alternatives in Isomer-Specific Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles, making the selective synthesis of specific isomers a critical endeavor. This guide provides a comparative analysis of the potential efficacy of 4-Pyridylacetonitrile hydrochloride in isomer-specific synthesis against established alternative methodologies. While direct evidence for the stereoselective application of this compound is not prominent in the current literature, its structural features suggest theoretical possibilities for such transformations. This guide will explore these possibilities and contrast them with proven, data-supported methods, including transition-metal catalysis, organocatalysis, and the use of chiral auxiliaries for the synthesis of functionalized pyridines.
Theoretical Potential of this compound in Stereoselective Synthesis
This compound possesses a reactive methylene group adjacent to the nitrile and the pyridine ring. Deprotonation of this acidic methylene proton would generate a nucleophilic carbanion. In the presence of a chiral base or a chiral phase-transfer catalyst, this nucleophile could theoretically undergo enantioselective alkylation or addition reactions to introduce a stereocenter.
However, the lack of published experimental data on such applications suggests that either this approach is not highly effective or has not been extensively explored. Potential challenges could include achieving high stereocontrol due to the remote position of the stereocenter from the pyridine nitrogen and the potential for racemization under various reaction conditions.
Established Alternatives for Isomer-Specific Pyridine Synthesis
In contrast to the theoretical potential of this compound, several robust and well-documented methods exist for the enantioselective and diastereoselective synthesis of functionalized pyridines. These methods offer high levels of stereocontrol and are broadly applicable. This guide will focus on three prominent strategies:
-
Transition-Metal Catalysis: This approach utilizes chiral transition-metal complexes to catalyze stereoselective reactions, such as conjugate additions and cross-coupling reactions.
-
Organocatalysis: This method employs small organic molecules as chiral catalysts to promote enantioselective transformations, often mimicking enzymatic processes.
-
Chiral Auxiliaries: This classical strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction.
The following sections will detail the experimental protocols and quantitative data for representative examples of these alternative methods, providing a clear comparison of their performance.
Data Presentation: Comparison of Synthetic Methodologies
| Method | Substrate | Reagents and Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Theoretical: this compound | This compound | Chiral Base, Electrophile (e.g., Alkyl Halide) | Chiral 2-(pyridin-4-yl)alkanenitrile | N/A | N/A | N/A |
| Transition-Metal Catalysis | 4-Styryl pyridine | EtMgBr, CuBr·SMe₂, (R,Sp)-L1 (chiral ligand), TMSOTf, DCM, -78 °C, 16 h | (S)-4-(1-phenylpropyl)pyridine | 94 | 93% ee | [1] |
| Organocatalysis | 4-Azaarenyl acetate, Trisubstituted electrophilic alkene | Bifunctional iminophosphorane catalyst, Toluene, rt | Michael adduct with three contiguous stereocenters | up to 95 | up to >20:1 dr, 99% ee | [2] |
| Chiral Auxiliary | N-acyloxazolidinone (derived from L-valine) | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., Benzyl bromide) | Alkylated N-acyloxazolidinone | >90 | >99:1 dr | [3] |
ee: enantiomeric excess; dr: diastereomeric ratio; N/A: Not available in the literature.
Experimental Protocols
Transition-Metal Catalysis: Copper-Catalyzed Asymmetric Conjugate Addition
This protocol describes the highly enantioselective copper-catalyzed conjugate addition of a Grignard reagent to an alkenyl pyridine, a method that allows for the introduction of a chiral center at the β-position to the pyridine ring.[1]
Materials:
-
4-Styryl pyridine
-
Ethylmagnesium bromide (EtMgBr)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ferrocenyl diphosphine ligand (L1)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (10 mol%) and the chiral ligand L1 (12 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the solution to -78 °C and add 4-styryl pyridine (1.0 equiv).
-
Add TMSOTf (3.0 equiv) dropwise to the reaction mixture.
-
Slowly add EtMgBr (3.0 equiv) and stir the reaction at -78 °C for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 4-substituted pyridine.
Organocatalysis: Asymmetric Michael Addition of a 4-Azaarenyl Acetate
This method utilizes a bifunctional iminophosphorane organocatalyst to achieve a highly enantio- and diastereoselective conjugate addition of a 4-azaarenyl acetate to an electrophilic alkene.[2]
Materials:
-
4-Pyridylacetate derivative
-
Trisubstituted electrophilic alkene
-
Bifunctional iminophosphorane catalyst
-
Toluene, anhydrous
Procedure:
-
In a vial under an inert atmosphere, dissolve the 4-pyridylacetate derivative (1.0 equiv) and the trisubstituted electrophilic alkene (1.2 equiv) in anhydrous toluene.
-
Add the bifunctional iminophosphorane catalyst (10 mol%).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
Chiral Auxiliary: Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol exemplifies the use of an Evans chiral auxiliary for the diastereoselective alkylation of an enolate.[3]
Materials:
-
N-acyloxazolidinone (derived from a chiral amino alcohol, e.g., L-valinol)
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C and add LDA (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add the electrophile (1.2 equiv) and continue stirring at -78 °C for several hours.
-
Warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
The diastereomeric product can be purified by chromatography or crystallization.
-
The chiral auxiliary can be subsequently cleaved to yield the chiral carboxylic acid, alcohol, or other derivatives.
Visualizations of Methodologies
Below are diagrams illustrating the workflows and conceptual pathways of the discussed synthetic strategies.
Caption: Theoretical workflow for the stereoselective functionalization of this compound.
Caption: General workflow for transition-metal catalyzed asymmetric synthesis of chiral pyridines.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Pyridylacetonitrile Hydrochloride
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to 4-Pyridylacetonitrile hydrochloride, a valuable building block in the pharmaceutical industry. We will objectively compare the performance of different methods, supported by experimental data, to aid in the selection of the most appropriate synthesis strategy.
Two principal synthetic pathways for this compound have been evaluated: the ammoxidation of 4-methylpyridine followed by further transformation, and the nucleophilic substitution of 4-chloropyridine. A third, related route starting from the chlorination of 4-methylpyridine will also be considered as a variation of the first pathway.
Executive Summary
| Metric | Route 1: From 4-Methylpyridine (via Ammoxidation and Conversion) | Route 2: From 4-Chloropyridine | Route 1a: From 4-Methylpyridine (via Chlorination and Cyanation) |
| Starting Material Cost | Low | High | Low |
| Reagent Cost | Moderate to High | Low to Moderate | Moderate |
| Overall Yield | High (for ammoxidation step) | Moderate to High (expected) | Moderate to High |
| Process Complexity | Multi-step | Single-step (cyanation) | Two-step |
| Safety Concerns | High temperature/pressure, catalyst handling | High toxicity of cyanide salts | Use of thionyl chloride and cyanide salts |
| Environmental Impact | Gaseous emissions, catalyst disposal | Cyanide waste disposal | Chlorinated waste, cyanide waste disposal |
| Scalability | Excellent (established industrial process) | Good | Good |
Route 1: Synthesis from 4-Methylpyridine (4-Picoline) via Ammoxidation
This route commences with the ammoxidation of 4-methylpyridine (also known as 4-picoline) to produce 4-cyanopyridine. This is a well-established industrial process known for its high efficiency. The subsequent conversion of 4-cyanopyridine to 4-pyridylacetonitrile is a critical step that influences the overall viability of this pathway.
Experimental Protocol: Ammoxidation of 4-Methylpyridine
A gas-phase reaction is carried out in a fixed-bed reactor. A pre-heated mixture of 4-methylpyridine, ammonia, and air is passed over a catalyst at elevated temperatures (typically 330-450°C).[1][2] The catalyst is often a mixed metal oxide, for example, based on vanadium and molybdenum. The reaction is highly exothermic, and the temperature is controlled using molten salts.[1] The gaseous product stream is then cooled to condense the crude 4-cyanopyridine, which is subsequently purified by distillation.[1] Conversion rates of 4-methylpyridine are reported to be above 99%, with yields of 4-cyanopyridine exceeding 98%.[1][2]
Conversion of 4-Cyanopyridine to 4-Pyridylacetonitrile
Direct reduction of 4-cyanopyridine to 4-pyridylacetonitrile is challenging as it often leads to the formation of 4-(aminomethyl)pyridine. A more viable, albeit multi-step, laboratory-scale approach involves the following transformations:
-
Hydrolysis to 4-Pyridineacetamide (Radziszewski Reaction): 4-cyanopyridine can be hydrolyzed to 4-pyridineacetamide under basic conditions in the presence of hydrogen peroxide.
-
Hofmann Rearrangement to 4-(Aminomethyl)pyridine: The resulting amide can then be subjected to a Hofmann rearrangement to yield 4-(aminomethyl)pyridine.[3][4][5][6][7] This, however, moves away from the desired product.
A more direct, though less common, method involves the reaction of 4-cyanopyridine with diethyl phosphite.
Due to the inefficiency of the conversion of 4-cyanopyridine to the desired product, an alternative pathway starting from 4-methylpyridine is often favored.
Route 1a: Synthesis from 4-Methylpyridine via Chlorination and Cyanation
This modified route also begins with 4-methylpyridine but proceeds through chlorination to form 4-picolyl chloride, which is then subjected to cyanation.
Experimental Protocol: Chlorination of 4-Methylpyridine
4-Methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to produce 4-picolyl chloride hydrochloride.[8] The reaction is typically carried out in an inert solvent like toluene. To prevent the formation of impurities, a solution of the pyridyl carbinol in toluene is added slowly to a solution of thionyl chloride in toluene while maintaining the reaction temperature below 35°C.[8]
Experimental Protocol: Cyanation of 4-Picolyl Chloride
The 4-picolyl chloride hydrochloride is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent to yield 4-pyridylacetonitrile. The hydrochloride is typically neutralized in situ or prior to the reaction. The product is then isolated and can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Route 2: Synthesis from 4-Chloropyridine
This route involves a direct nucleophilic substitution of the chlorine atom in 4-chloropyridine with a cyanide group. 4-Chloropyridine is often used as its more stable hydrochloride salt.
Experimental Protocol: Cyanation of 4-Chloropyridine
4-Chloropyridine hydrochloride is reacted with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent. The reaction may be catalyzed by a transition metal complex, such as a palladium catalyst, to improve the reaction rate and yield. The use of potassium ferrocyanide as a less toxic cyanide source has also been reported in patents for the synthesis of cyanopyridines from chloropyridines. The reaction mixture is typically heated to facilitate the substitution. After the reaction is complete, the 4-pyridylacetonitrile is isolated from the reaction mixture. The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Cost Analysis
The following table summarizes the approximate costs of the key starting materials and reagents for each route. Prices are subject to market fluctuations and supplier variations.
| Chemical | Purity | Price (USD/kg) |
| 4-Methylpyridine (4-Picoline) | 98-99% | ~10-15 |
| 4-Chloropyridine Hydrochloride | ≥98% | ~450-800 |
| Sodium Cyanide | ≥98% | ~400 |
| Potassium Cyanide | ≥98% | Varies significantly |
| 4-Picolyl Chloride Hydrochloride | 95-98% | ~780-800 |
| Diethyl Phosphite | 96-98% | ~170-220 |
| Thionyl Chloride | ≥99% | Varies |
| Palladium on Carbon (10%) | - | Varies significantly |
| Raney Nickel | - | ~20 |
Performance Comparison
| Parameter | Route 1 (via Ammoxidation) | Route 2 (from 4-Chloropyridine) | Route 1a (via Chlorination) |
| Yield | Ammoxidation step >98%.[1][2] Subsequent conversion yield is a major drawback. | Potentially high, but specific data is limited in open literature. | Moderate to high yields reported for individual steps. |
| Purity | Purity of 4-cyanopyridine is typically high (>99%). Purity of the final product depends on the conversion method. | Generally expected to be high after purification. | Good purity can be achieved with proper purification. |
| Reaction Time | Ammoxidation is a continuous process. Subsequent steps can be lengthy. | Typically several hours. | Chlorination and cyanation steps are usually completed within a few hours. |
| Scalability | Ammoxidation is a large-scale industrial process. | Readily scalable. | Scalable. |
Safety and Environmental Considerations
Route 1 (and 1a): The ammoxidation process involves flammable and toxic materials at high temperatures and pressures, requiring specialized equipment and stringent safety protocols. The handling of catalysts also requires care. Route 1a introduces the use of thionyl chloride, a corrosive and toxic reagent, and cyanide salts, which are highly toxic.
Route 2: The primary hazard is the use of highly toxic cyanide salts (sodium or potassium cyanide).[9] Ingestion, inhalation, or skin contact can be fatal.[9] Acidification of cyanide waste will generate highly toxic hydrogen cyanide gas.[9]
Cyanide Waste Disposal: All cyanide-containing waste must be treated as hazardous waste and disposed of according to strict regulations.[9] Common treatment methods include oxidation with reagents like hydrogen peroxide or hypochlorite to convert cyanide to the less toxic cyanate.[9]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflows for the described synthesis methods.
Figure 1: Comparative workflows of the main synthesis routes for this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of production, cost considerations, and available infrastructure.
-
Route 1 (via Ammoxidation): While the initial ammoxidation of 4-methylpyridine to 4-cyanopyridine is highly efficient and cost-effective for large-scale production, the subsequent conversion to 4-pyridylacetonitrile is not straightforward and can significantly impact the overall yield and cost-effectiveness. This route is most attractive if an efficient and direct conversion of 4-cyanopyridine to the target molecule can be established.
-
Route 1a (via Chlorination): This two-step approach starting from the inexpensive 4-methylpyridine offers a more direct path to the final product compared to the ammoxidation route. The higher cost of 4-picolyl chloride hydrochloride as a starting material is a drawback, but synthesizing it in-house from 4-picoline could make this route more economically viable.
-
Route 2 (from 4-Chloropyridine): This route offers a direct, single-step conversion to 4-pyridylacetonitrile. However, the significantly higher cost of 4-chloropyridine hydrochloride is a major disadvantage. This route may be suitable for smaller-scale synthesis where the cost of the starting material is less critical than the process simplicity.
For industrial-scale production, Route 1a appears to offer the most balanced profile in terms of starting material cost, process feasibility, and scalability, provided that the chlorination and cyanation steps can be optimized for high yield and purity. For laboratory-scale synthesis where convenience is a priority, Route 2 might be preferred despite the higher starting material cost. Further research into a more direct and efficient conversion of 4-cyanopyridine (from Route 1) could, however, change this assessment in the future.
Ultimately, a thorough process optimization and a detailed economic analysis based on specific plant capabilities and raw material sourcing would be necessary to make a definitive decision for a commercial-scale synthesis.
References
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 9. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
A Comparative Purity Analysis of Commercially Available 4-Pyridylacetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 4-Pyridylacetonitrile hydrochloride, a crucial reagent in various research and development applications, including the synthesis of inhibitors for Acyl CoA:cholesterol acyltransferase and bone morphogenetic protein (BMP) signaling pathways.[1] This document outlines key purity specifications, potential impurities, and detailed analytical methodologies to assist researchers in selecting the most suitable product for their needs.
Commercial Availability and Purity Overview
This compound is available from several chemical suppliers, typically with a stated purity of 98% or higher. While most suppliers provide a general purity specification, the actual batch-to-batch purity can vary. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
Table 1: Comparison of Stated Purity from Select Suppliers
| Supplier | Stated Purity | Analytical Method Cited on CoA (Example) |
| Supplier A | ≥ 98% | Titration |
| Supplier B | ≥ 99% | HPLC |
| Supplier C | ≥ 98.5% | GC |
Note: This table is a representative summary. Actual purity and analytical methods may vary. It is essential to consult the supplier's documentation for specific lot information.
Potential Impurities
The purity of this compound can be affected by starting materials, intermediates, and by-products from its synthesis. A common synthetic route involves the reaction of 4-picoline with a cyanide source and formaldehyde. Potential impurities may include:
-
Unreacted 4-picoline: The starting material for the synthesis.
-
4-Pyridinecarboxaldehyde: An oxidation product of 4-picoline.
-
Polymers: Resulting from the polymerization of formaldehyde or side reactions.
-
Other positional isomers: If the starting picoline contains isomeric impurities.
-
Degradation products: Arising from improper handling or storage, such as hydrolysis of the nitrile group to a carboxylic acid or amide.
Comparison with Alternatives
In its application as a BMP signaling inhibitor, this compound serves as a precursor for more complex molecules. Several other small molecules are available as direct inhibitors of BMP signaling, offering alternatives for researchers studying this pathway.
Table 2: Comparison of this compound-Derived Inhibitors with Alternative BMP Signaling Inhibitors
| Compound | Target(s) | Reported IC₅₀ | Key Features |
| Dorsomorphin | ALK2, ALK3, ALK6 | ~200 nM (for ALK2) | First-in-class selective BMP inhibitor. |
| LDN-193189 | ALK2, ALK3 | ~5 nM (for ALK2) | A highly potent and more selective analog of Dorsomorphin.[2][3] |
| K02288 | ALK2 | ~1.3 nM | A potent and selective inhibitor of ALK2.[2] |
| This compound-derived inhibitors | Varies | Varies | Acts as a building block for novel inhibitors; properties depend on the final synthesized molecule. |
Experimental Protocols
To ensure the quality and consistency of experimental results, it is crucial to perform in-house purity analysis of commercially procured this compound. The following are detailed protocols for common analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirmation of the compound's identity.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (in D₂O, approximate):
-
δ 8.6 (d, 2H, protons on the pyridine ring adjacent to the nitrogen)
-
δ 7.6 (d, 2H, protons on the pyridine ring)
-
δ 4.2 (s, 2H, methylene protons)
-
Note: The exact chemical shifts may vary depending on the solvent and concentration.
-
Visualizations
The following diagrams illustrate a key signaling pathway where this compound-derived inhibitors are relevant and a general workflow for purity analysis.
Caption: BMP Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Purity Analysis.
References
Navigating the Synthetic Landscape of 4-Pyridylacetonitrile Hydrochloride: A Comparative Guide to its Reaction Products and Alternatives
For researchers, scientists, and drug development professionals, 4-pyridylacetonitrile hydrochloride serves as a versatile building block in the synthesis of a diverse array of heterocyclic compounds. This guide provides an objective comparison of the reaction products derived from this starting material, supported by experimental data and detailed protocols. Furthermore, it explores alternative synthetic routes to comparable pyridine-containing scaffolds, offering a comprehensive overview for strategic synthetic planning.
This guide delves into the characterization of products from key reaction classes of this compound, including Knoevenagel condensation, acylation, and Thorpe-Ziegler type cyclizations. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows, this document aims to facilitate informed decision-making in the laboratory.
Performance Comparison of Reaction Products
The utility of this compound as a precursor is demonstrated through its conversion into various functionalized molecules. The following tables summarize quantitative data for representative reactions, offering a comparative perspective on their efficiency and the characteristics of the resulting products.
| Reaction Type | Product | Reagents & Conditions | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Knoevenagel Condensation | (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile | 4-hydroxybenzaldehyde, piperidine, ethanol, reflux | Not specified | 243-245 | ¹H NMR, ¹³C NMR, IR, MS |
| Acylation | 1-(4-pyridyl)-2-propanone | Acetyl chloride, chloroform, then NaOH | 74.3 | Not applicable (liquid) | HPLC: 98.4% purity |
| Thorpe-Ziegler Type Reaction | 2-amino-3-cyano-4,6-diphenylpyridine | From benzylidene malononitrile and malononitrile with a base | Not specified | Not specified | Not specified |
| Alternative Synthesis | 1,3-di(4-pyridinyl)acetone | 4-Pyridylacetonitrile, ethyl 4-pyridylacetate, sodium ethoxide, reflux | ~15 (impure) | Not specified | Not specified |
| Alternative Pyridine Synthesis Methods | Product | Starting Materials | Yield (%) | Reference |
| Hantzsch Pyridine Synthesis | Symmetrically substituted pyridines | Aldehyde, 2 eq. β-ketoester, nitrogen donor | High | General Method |
| Guareschi-Thorpe Pyridine Synthesis | Substituted 2-pyridones | Cyanoacetamide, 1,3-dicarbonyl compound | Good to excellent | General Method |
| Kröhnke Pyridine Synthesis | Substituted pyridines | α-picolinium salt, α,β-unsaturated ketone | Good | General Method |
Biological Activity of Related Pyridine Derivatives
While direct synthesis of potent, well-known inhibitors from this compound is not extensively documented in readily available literature, structurally related compounds, such as the pyrazolo[1,5-a]pyrimidine-based BMP inhibitors, highlight the importance of the pyridyl moiety in biological activity. The following table includes IC50 values for such compounds, providing a benchmark for the potential of newly synthesized derivatives.
| Compound | Target | IC50 (nM) | Reference |
| Dorsomorphin | ALK2 (BMP Receptor) | ~100-200 | [Cuny, G. D., et al. (2008)] |
| LDN-193189 | ALK2/3 (BMP Receptors) | ~5 | [Cuny, G. D., et al. (2008)] |
| ML347 | ALK2 (BMP Receptor) | 46 | [Poy, F., et al. (2013)] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative protocols for key reactions involving 4-pyridylacetonitrile and its alternatives.
Protocol 1: Knoevenagel Condensation for the Synthesis of (2Z)-3-(4-hydroxyphenyl)-2-(pyridin-4-yl)acrylonitrile
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and 4-hydroxybenzaldehyde in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent if necessary to obtain the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Acylation for the Synthesis of 1-(4-pyridyl)-2-propanone
-
Reaction Setup: In a three-neck flask equipped with a stirrer and a dropping funnel, suspend this compound in chloroform.
-
Acylating Agent Addition: Cool the suspension in an ice bath and add acetyl chloride dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully add a solution of sodium hydroxide to neutralize the hydrochloric acid and hydrolyze the intermediate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to yield 1-(4-pyridyl)-2-propanone as a liquid.
-
Characterization: Confirm the identity and purity of the product using techniques such as HPLC, ¹H NMR, and ¹³C NMR.
Protocol 3: Thorpe-Ziegler Reaction for Pyridine Synthesis (General)
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting dinitrile in a dry, aprotic solvent such as THF or DMF.
-
Base Addition: Add a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) portion-wise at a low temperature (e.g., 0 °C or -78 °C) to initiate the cyclization.
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required duration, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.
-
Purification and Characterization: Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization. Characterize the final product by spectroscopic methods.
Visualizing a Key Biological Target: The BMP Signaling Pathway
Derivatives of 4-pyridylacetonitrile have been investigated for their potential to modulate various biological pathways. One such pathway of significant interest in drug discovery is the Bone Morphogenetic Protein (BMP) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. The diagram below illustrates the canonical BMP signaling pathway, a target for inhibitors containing pyridyl scaffolds.
Caption: Canonical BMP signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound reaction products is outlined below. This systematic approach ensures the efficient development and analysis of novel compounds.
Benchmarking 4-Pyridylacetonitrile Hydrochloride Against Novel Synthetic Strategies
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic scaffolds is paramount. The pyridine moiety, in particular, is a cornerstone of many therapeutic agents. For years, 4-Pyridylacetonitrile hydrochloride has served as a reliable building block for the introduction of a 4-substituted pyridine ring. However, the continuous drive for greener, more efficient, and cost-effective synthetic methodologies has led to the emergence of novel reagents and one-pot reaction strategies. This guide provides an objective comparison of traditional synthetic routes utilizing this compound against these modern alternatives, with a focus on the synthesis of Acyl-CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling inhibitors.
I. Performance Comparison: this compound vs. Novel Reagents
The following tables summarize the key performance indicators of traditional synthetic methods using this compound and its derivatives against novel multicomponent and one-pot synthesis strategies for constructing pyridine-containing heterocyclic systems relevant to drug discovery.
Table 1: Synthesis of Imidazo[1,2-a]pyridine Scaffolds (ACAT Inhibitor Precursors)
| Parameter | Traditional Method (from 2-aminopyridine) | Alternative One-Pot Synthesis |
| Starting Materials | 2-aminopyridine, α-haloketone | Aromatic aldehyde, Malononitrile, Substituted phenol |
| Key Reagent Focus | Pre-functionalized pyridine ring | In-situ formation of the pyridine ring |
| Typical Reaction Time | 3 - 24 hours | 15 minutes - 7 hours |
| Typical Yield | 70-90% | 85-95% |
| Catalyst | Often requires a base or is catalyst-free | Nano copper ferrite, Ionic liquids |
| Environmental Impact | Use of halogenated intermediates | Greener solvents (e.g., ethanol), catalyst recyclability |
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds (BMP Inhibitor Precursors)
| Parameter | Traditional Method (from 5-aminopyrazole) | Alternative One-Pot Synthesis |
| Starting Materials | 5-aminopyrazole, β-dicarbonyl compound | Aldehyde, Acyl acetonitrile, 5-aminopyrazole |
| Key Reagent Focus | Pre-functionalized pyrazole to build pyrimidine ring | Concurrent formation of the fused ring system |
| Typical Reaction Time | 4 - 12 hours | 4 - 7 hours |
| Typical Yield | 60-85% | 90-95% |
| Catalyst | Often requires acidic or basic conditions | Ionic liquids |
| Environmental Impact | Use of potentially harsh acidic/basic conditions | Milder reaction conditions, potential for solvent-free reactions |
II. Experimental Protocols
A. Traditional Synthesis of Imidazo[1,2-a]pyridines (ACAT Inhibitor Core)
This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine scaffold, a core structure in a number of ACAT inhibitors.[1][2]
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
α-bromoacetophenone derivative (1 mmol)
-
Sodium bicarbonate (2 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted 2-aminopyridine, α-bromoacetophenone derivative, and sodium bicarbonate in ethanol is refluxed for 3-5 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
B. Novel One-Pot, Three-Component Synthesis of Substituted Pyridines
This protocol outlines an efficient and environmentally benign one-pot synthesis of polysubstituted pyridine derivatives using a magnetically recoverable nano copper ferrite catalyst.[3]
Materials:
-
Aromatic aldehyde (5 mmol)
-
Malononitrile (10 mmol)
-
Substituted phenol (5 mmol)
-
Nano copper ferrite catalyst (500 mg, pre-activated)
-
Ethanol (5 mL)
Procedure:
-
The nano copper ferrite catalyst is activated by heating at 500°C for 2 hours and then cooled to room temperature.
-
In a round-bottomed flask, the aromatic aldehyde and malononitrile are mixed with the activated catalyst in ethanol.
-
The mixture is stirred for 15 minutes at 50°C.
-
The substituted phenol is then added, and the reaction mixture is refluxed, with progress monitored by TLC.
-
After completion, the catalyst is separated using an external magnet.
-
The remaining solution is concentrated, and the crude product is purified by recrystallization from ethanol.
III. Visualizing the Science: Pathways and Workflows
Signaling Pathways
The development of inhibitors for ACAT and BMP requires a thorough understanding of their respective signaling pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the traditional and novel synthetic approaches discussed.
IV. Conclusion
While this compound remains a valuable and commercially available reagent for the synthesis of certain pyridine-containing molecules, the data strongly suggests that for the construction of complex, polysubstituted pyridine and fused-pyridine systems, novel one-pot and multicomponent reactions offer significant advantages. These modern methods often provide higher yields in shorter reaction times and align better with the principles of green chemistry by reducing waste and utilizing more benign reagents and catalysts. For researchers and professionals in drug development, the adoption of these novel strategies can accelerate the synthesis of compound libraries and lead to more efficient and sustainable manufacturing processes. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of production. However, the continuous innovation in synthetic methodology provides powerful new tools to the medicinal chemist's arsenal.
References
Safety Operating Guide
Safe Disposal of 4-Pyridylacetonitrile Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Pyridylacetonitrile hydrochloride (CAS No. 92333-25-0). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ · HCl | [2] |
| Molecular Weight | 154.60 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 267 °C (decomposes) | [2] |
| Signal Word | Danger | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 4) Acute Toxicity, Inhalation (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2/2A) Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][3] |
| Storage Class | 11 - Combustible Solids | [2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, or PVA) should be worn.[5] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[6] |
| Lab Coat | A standard laboratory coat must be worn to prevent skin contact.[6] |
| Respiratory | Work should be conducted in a well-ventilated area or under a fume hood. For higher-level protection, use appropriate respiratory protection such as a dust mask (type N95, US) or other approved respirators.[2][3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[6]
-
Containment : Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.[6]
-
Collection : Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[5][6]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[6]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[6][7] Do not flush into surface water or sanitary sewer systems.[1]
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the date of accumulation.[5][6]
-
Waste Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
-
Engage a Professional Disposal Service : Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[6][7] Ensure compliance with all federal, state, and local regulations.[7]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Pyridylacetonitrile hydrochloride
Essential Safety and Handling Guide for 4-Pyridylacetonitrile Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.
Hazard and Safety Information
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2][3]
| Property | Data | Citations |
| Chemical Formula | C₇H₇ClN₂ | [2] |
| Molecular Weight | 154.6 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 267 °C (decomposes) | [1][2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Class | 6.1 | [2] |
| Packing Group | III | [2] |
| GHS Hazard Statements | H302+H312+H332, H315, H319, H335 | [1] |
| Signal Word | Warning | [1][2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table outlines the minimum PPE requirements.
| Body Part | Required PPE | Citations |
| Eyes/Face | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles if there is a splash hazard. | [4][5] |
| Skin | A chemical-resistant lab coat, fully buttoned. Disposable nitrile gloves are suitable for short-term protection; change them frequently. | [4][5] |
| Respiratory | All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | [4][5] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot must be worn. | [4] |
Operational Plan: Step-by-Step Guidance for Handling
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Log the chemical into the laboratory inventory.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[5][6]
-
The recommended storage temperature is between 2-8°C.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][6]
3. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[5]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools and equipment.[7]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[6][8]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
-
Wash hands thoroughly with soap and water after handling, even when gloves have been worn.[3][5]
Caption: General workflow for handling this compound.
Emergency Response Plan
1. Spill Cleanup:
-
Minor Spill (<1g in a fume hood):
-
Alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5][9]
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[5][9]
-
Decontaminate the area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[5][9]
-
-
Major Spill (>1g or outside a fume hood):
Caption: Workflow for responding to a chemical spill.
2. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][10]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[3][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[10]
-
Ingestion: Rinse mouth with water and call a POISON CENTER or doctor for treatment advice. Do NOT induce vomiting.[3][8][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
-
Disposal:
References
- 1. 4-吡啶乙腈 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 92333-25-0 [amp.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. PYRIDIN-4-YL-ACETONITRILE - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
